hDDAH-1-IN-2 sulfate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H24N4O10S2 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C8H20N4O2.2H2O4S/c1-14-7-6-11-8(12-13)10-5-3-2-4-9;2*1-5(2,3)4/h13H,2-7,9H2,1H3,(H2,10,11,12);2*(H2,1,2,3,4) |
InChI-Schlüssel |
BLCDNCUCLIDKNM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=NCCCCN)NO.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of hDDAH-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitors. As the specific compound "hDDAH-1-IN-2 sulfate" is not documented in publicly available literature, this guide will focus on the well-characterized pharmacology of potent and selective hDDAH-1 inhibitors, which are presumed to share the same core mechanism. The principles, data, and protocols detailed herein provide a robust framework for understanding and evaluating this class of therapeutic agents.
Introduction to the DDAH-1/ADMA/NO Pathway
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. The primary function of DDAH-1 is to metabolize endogenous nitric oxide synthase (NOS) inhibitors, principally asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA).[1][2] ADMA is generated through the post-translational modification of proteins and released during proteolysis. By competitively inhibiting all three isoforms of NOS (nNOS, iNOS, and eNOS), ADMA reduces the synthesis of NO, a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1]
The inhibition of DDAH-1, therefore, represents a key therapeutic strategy for modulating NO levels in pathological conditions characterized by excessive NO production, such as septic shock and certain cancers.[1][2] By blocking the enzymatic activity of DDAH-1, inhibitors prevent the degradation of ADMA. The subsequent accumulation of intracellular ADMA leads to a potent inhibition of NOS activity and a reduction in NO synthesis.[2][3]
Mechanism of Action of hDDAH-1 Inhibitors
The core mechanism of action of hDDAH-1 inhibitors is the targeted disruption of the DDAH-1/ADMA/NO signaling cascade. These inhibitors, often arginine or ornithine analogues, are designed to bind to the active site of the hDDAH-1 enzyme.[4][5] This binding can be reversible, as is the case with competitive inhibitors like L-257, or irreversible, as seen with covalent inhibitors such as Cl-NIO.[6][7]
Upon binding, the inhibitor prevents DDAH-1 from hydrolyzing its natural substrate, ADMA, into L-citrulline and dimethylamine.[1] This leads to a dose-dependent increase in the intracellular concentration of ADMA.[8] The elevated ADMA levels then outcompete L-arginine for binding to NOS, effectively reducing the catalytic activity of the enzyme and decreasing the production of nitric oxide.[3]
References
- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 3. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to hDDAH-1-IN-2 Sulfate and its Role in the Nitric Oxide Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hDDAH-1-IN-2 sulfate (B86663), a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). The document elucidates the critical role of DDAH-1 in the nitric oxide (NO) signaling pathway and details the mechanism by which hDDAH-1-IN-2 modulates this pathway. This guide is intended to be a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols for the characterization of DDAH-1 inhibitors, and visualizations of the core biological processes and experimental workflows.
Introduction to the DDAH-Nitric Oxide Pathway
Nitric oxide (NO) is a pleiotropic signaling molecule with crucial roles in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The synthesis of NO is catalyzed by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2] The bioavailability of L-arginine is a rate-limiting factor for NO production and is tightly regulated by the enzyme dimethylarginine dimethylaminohydrolase (DDAH).[2][3]
DDAH metabolizes endogenous asymmetric dimethylarginine (ADMA), a competitive inhibitor of all three isoforms of NOS.[3][4] By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH increases the availability of L-arginine for NOS, thereby promoting NO synthesis.[3] There are two main isoforms of DDAH, DDAH-1 and DDAH-2. DDAH-1 is the predominant isoform in tissues that express neuronal NOS (nNOS) and endothelial NOS (eNOS).[5]
Dysregulation of the DDAH-ADMA-NO pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[5][6] Elevated levels of ADMA are associated with endothelial dysfunction and are considered a risk factor for cardiovascular events.[6] Consequently, the modulation of DDAH-1 activity presents a promising therapeutic strategy for diseases characterized by aberrant NO signaling.
hDDAH-1-IN-2 Sulfate: A Selective Inhibitor of hDDAH-1
hDDAH-1-IN-2, chemically known as N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, is a potent and selective inhibitor of human DDAH-1.[7][8] As a non-amino acid-based inhibitor, it offers high selectivity over other enzymes involved in the nitric oxide pathway.[7] The compound is often formulated as a sulfate salt to improve its physicochemical properties, such as solubility and stability. The CAS number for the free base is 2408834-77-3, and for the sulfate salt is 2747921-54-4.
Mechanism of Action
hDDAH-1-IN-2 acts as a competitive inhibitor at the catalytic site of hDDAH-1.[7] By binding to the active site, it prevents the hydrolysis of the endogenous substrate, ADMA. The resulting accumulation of ADMA leads to the competitive inhibition of nitric oxide synthases, thereby reducing the production of nitric oxide. This targeted inhibition of DDAH-1 allows for the precise modulation of the NO pathway, offering a therapeutic window for conditions associated with excessive NO production.
Quantitative Data
The inhibitory potency of hDDAH-1-IN-2 against human DDAH-1 has been determined through enzymatic assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Parameter | Value | Enzyme | Method | Reference |
| Ki | 18 µM | Human DDAH-1 | Enzymatic Assay | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and its effects on the nitric oxide pathway.
hDDAH-1 Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DDAH-1 by quantifying the production of L-citrulline from the substrate ADMA.
Materials:
-
Recombinant human DDAH-1
-
ADMA (substrate)
-
This compound (inhibitor)
-
Phosphate (B84403) buffer (100 mM, pH 6.5)
-
Sulfosalicylic acid (4% w/v)
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Thiosemicarbazide in acidic ferric chloride solution
-
L-citrulline standards
-
96-well microplate
-
Microplate reader (absorbance at ~540 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
Prepare a stock solution of ADMA in phosphate buffer.
-
Prepare L-citrulline standards in phosphate buffer (e.g., 0-100 µM).
-
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of the inhibitor dilutions or vehicle control.
-
Add 20 µL of recombinant hDDAH-1 to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ADMA solution.
-
Incubate for 60 minutes at 37°C.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of 4% sulfosalicylic acid.
-
Add 50 µL of Color Reagent A and 50 µL of Color Reagent B to each well.
-
Incubate at 95°C for 15 minutes.
-
Cool the plate to room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the L-citrulline standards.
-
Calculate the concentration of L-citrulline produced in each well.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus log inhibitor concentration to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Nitric Oxide Measurement in Cell Culture (Griess Assay)
This assay indirectly quantifies NO production by measuring the concentration of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.
Materials:
-
Cell line of interest (e.g., endothelial cells)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or other NOS inducer (optional)
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water
-
Sodium nitrite standards
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
If studying inducible NOS, co-treat with an inducer like LPS.
-
-
Sample Collection:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Griess Reaction:
-
Prepare a nitrite standard curve (e.g., 0-100 µM) in the same culture medium.
-
Add 50 µL of Griess Reagent A to all samples and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve and determine the nitrite concentration in the samples.
-
Quantification of Intracellular ADMA (LC-MS/MS)
This method provides a highly sensitive and specific quantification of ADMA levels in cell lysates or plasma.
Materials:
-
Cell line or plasma samples
-
Internal standard (e.g., deuterated ADMA, ADMA-d7)
-
Acetonitrile (LC-MS grade) for protein precipitation
-
Mobile phase (e.g., ammonium (B1175870) acetate-formic acid-water)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Silica (B1680970) analytical column
Procedure:
-
Sample Preparation:
-
For cell samples, lyse the cells and collect the supernatant.
-
To 50 µL of plasma or cell lysate, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate ADMA from other components using an isocratic elution on a silica column.
-
Detect and quantify ADMA and the internal standard using multiple-reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ADMA.
-
Calculate the concentration of ADMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the DDAH-1/ADMA/NO pathway in health and disease. Its selectivity and oral activity make it a promising lead compound for the development of novel therapeutics targeting pathologies associated with dysregulated nitric oxide signaling. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other DDAH-1 inhibitors, facilitating further research in this important area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.co.jp]
- 5. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Technical Guide: Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) Inhibition as a Therapeutic Strategy in Neurodegenerative Disease
Disclaimer: Information regarding the specific compound "hDDAH-1-IN-2 sulfate" is not available in the public scientific literature as of this writing. This guide will therefore focus on the broader, well-documented subject of human DDAH-1 (hDDAH-1) inhibition as a therapeutic target in neurodegenerative disease, utilizing data from established research compounds.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the dysregulation of nitric oxide (NO) signaling in the pathophysiology of these conditions.[1] Asymmetric dimethylarginine (ADMA) is a key endogenous inhibitor of nitric oxide synthase (NOS), and its levels are primarily regulated by the enzyme Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1).[2][3] Elevated DDAH-1 activity can lead to excessive NO production, contributing to nitrosative stress, while inhibition of DDAH-1 presents a promising therapeutic strategy to modulate this pathway.[1][4]
This technical guide provides an in-depth overview of the DDAH-1 signaling pathway, its role in neurodegeneration, and the pharmacological tools used to study its function. It is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for neurodegenerative disorders.
The DDAH-1/ADMA/NO Signaling Pathway
DDAH-1 is a critical enzyme that hydrolyzes ADMA into L-citrulline and dimethylamine.[1] ADMA is formed from the breakdown of proteins containing methylated arginine residues. By degrading ADMA, DDAH-1 effectively removes the "brake" on NOS enzymes (nNOS, eNOS, iNOS), leading to the production of nitric oxide (NO) from L-arginine.[5]
In pathological states, excessive NO can react with superoxide (B77818) radicals to form peroxynitrite, a potent oxidant that contributes to neuronal damage. Therefore, inhibiting DDAH-1 leads to an accumulation of ADMA, which in turn reduces NOS activity and mitigates nitrosative stress.[1][4]
References
- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylarginine dimethylaminohydrolase-1 is the critical enzyme for degrading the cardiovascular risk factor asymmetrical dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel DDAH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of novel inhibitors targeting Dimethylarginine Dimethylaminohydrolase (DDAH). DDAH is a critical enzyme in the regulation of nitric oxide (NO) signaling through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Dysregulation of the DDAH/ADMA/NO pathway is implicated in a range of pathologies, including cardiovascular diseases, cancer, and neurodegenerative disorders, making DDAH a compelling target for therapeutic intervention.[1][2] This guide details the underlying signaling pathway, methodologies for inhibitor discovery and evaluation, and a summary of recently developed novel DDAH inhibitors.
The DDAH/ADMA/NOS Signaling Pathway
The canonical DDAH/ADMA/NOS signaling pathway is a crucial regulator of NO bioavailability. In this pathway, protein arginine methyltransferases (PRMTs) methylate arginine residues on proteins. Proteolysis of these methylated proteins releases ADMA and its stereoisomer, symmetric dimethylarginine (SDMA), into the cytoplasm. ADMA is a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS), thereby reducing the synthesis of NO from L-arginine. DDAH metabolizes ADMA to L-citrulline and dimethylamine, thus relieving the inhibition of NOS and promoting NO production.[1][3] Inhibition of DDAH leads to an accumulation of ADMA, resulting in reduced NO synthesis.[3]
Below is a diagram illustrating the core DDAH/ADMA/NOS signaling pathway.
Caption: The DDAH/ADMA/NOS Signaling Pathway.
Discovery of Novel DDAH Inhibitors: A General Workflow
The discovery of novel DDAH inhibitors typically follows a multi-step process, beginning with high-throughput screening (HTS) to identify initial "hits" and progressing through lead optimization to identify clinical candidates.
Caption: General workflow for the discovery of novel DDAH inhibitors.
Quantitative Data for Novel DDAH Inhibitors
The following table summarizes the inhibitory potency and pharmacokinetic parameters of several recently developed DDAH inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Bioavailability (%) | Half-life (h) | Reference(s) |
| ZST316 | DDAH1 | 3 | 1 (revised to 0.261) | 4.7 (oral), 59 (intraperitoneal) | 6 | [4][5] |
| ZST152 | DDAH1 | 18 | 7 | 33.3 (oral) | 1.2 | [5] |
| L-257 | DDAH1 | 22 | 13 | Not reported | Not reported | [3][6] |
| L-291 | DDAH1 | 20 | Not reported | Not reported | Not reported | [3] |
| PD 404182 | DDAH1 | 9 | Not reported | Not reported | Not reported | [7] |
| Cl-NIO | DDAH1 | 6.6 (in cell) | 1.3 | Not reported | Not reported | [8] |
| SR445 | PaDDAH | 2 | Not reported | Not reported | Not reported | [9] |
Note: IC50 and Ki values can vary depending on the assay conditions. PaDDAH refers to Pseudomonas aeruginosa DDAH.
Experimental Protocols
High-Throughput Screening (HTS) for DDAH Inhibitors
This protocol describes a general method for HTS to identify novel DDAH inhibitors.[10][11]
Principle: This assay utilizes a synthetic DDAH substrate, S-methyl-l-thiocitrulline (SMTC), which produces methanethiol (B179389) upon enzymatic cleavage. The released methanethiol reacts with a chromogenic or fluorogenic reagent, and the resulting signal is measured to determine DDAH activity. A decrease in signal in the presence of a test compound indicates potential inhibition.
Materials:
-
Recombinant human DDAH1
-
S-methyl-l-thiocitrulline (SMTC)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection or a suitable fluorogenic probe
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Compound library
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant human DDAH1 in assay buffer.
-
Dispense the DDAH1 solution into the wells of a 384-well microplate.
-
Add the test compounds from the library to the wells. Include appropriate controls (e.g., no enzyme, no inhibitor).
-
Pre-incubate the enzyme and compounds for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of SMTC and the detection reagent (e.g., DTNB) to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each well and determine the percentage of inhibition for each compound.
Colorimetric Assay for DDAH Activity
This protocol details a colorimetric method to determine DDAH activity, often used for secondary screening and characterization of inhibitors.[4][11][12]
Principle: This assay measures the production of L-citrulline from the natural substrate ADMA. The L-citrulline is then quantified using a colorimetric reaction involving diacetyl monoxime.
Materials:
-
Recombinant human DDAH1
-
Asymmetric dimethylarginine (ADMA)
-
Color Reagent A (e.g., diacetyl monoxime solution)
-
Color Reagent B (e.g., thiosemicarbazide (B42300) solution)
-
Acid solution (e.g., a mixture of sulfuric and phosphoric acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DDAH1, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ADMA to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid solution.
-
Add Color Reagent A and Color Reagent B to each well.
-
Heat the plate at 95°C for 15-20 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of L-citrulline to quantify the amount of product formed.
-
Calculate the DDAH activity and the IC50 value for the inhibitor.
Synthesis of Novel DDAH Inhibitors
The synthesis of novel DDAH inhibitors often involves multi-step organic chemistry procedures. Below is a generalized synthetic scheme for the synthesis of L-257, a known DDAH1 inhibitor, which serves as a precursor for other novel inhibitors like ZST316.[6]
Synthesis of L-257 (NG-(2-methoxyethyl)-l-arginine):
A common synthetic route involves the guanylation of an ornithine derivative.
-
Preparation of the Guanylating Agent: A suitable guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, is reacted with 2-methoxyethylamine (B85606) to form an N-alkyl-guanidino intermediate.
-
Guanidinylation of Ornithine: The protected ornithine derivative (e.g., Boc-Orn-OtBu) is reacted with the N-alkyl-guanidino intermediate to introduce the N-alkyl-guanidino group.
-
Deprotection: The protecting groups (Boc and tBu) are removed using acidic conditions (e.g., 4 M HCl in 1,4-dioxane) to yield L-257.
Note: For the synthesis of ZST316, L-257 can be further modified by reacting the carboxylic acid group to form an acylsulfonamide.
Conclusion
The development of potent and selective DDAH inhibitors holds significant promise for the treatment of a variety of diseases characterized by dysregulated NO signaling. This guide has provided a comprehensive overview of the DDAH/ADMA/NOS pathway, a general workflow for inhibitor discovery, quantitative data on novel inhibitors, and detailed experimental protocols for their evaluation and synthesis. Continued research in this area, focusing on the development of inhibitors with improved pharmacokinetic and pharmacodynamic properties, will be crucial for translating these promising therapeutic agents into clinical practice.
References
- 1. The DDAH/ADMA/NOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DDAH-ADMA-NOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
ADMA-Independent Functions of DDAH Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) signaling through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Inhibition of DDAH has traditionally been viewed as a mechanism to increase ADMA levels, thereby reducing NO production. However, a growing body of evidence reveals that DDAH possesses functions independent of its enzymatic activity on ADMA, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of these ADMA-independent functions of DDAH inhibition, focusing on the underlying signaling pathways, experimental evidence, and methodologies for investigation.
Core ADMA-Independent Signaling Pathways
Inhibition of DDAH, either pharmacologically or through genetic silencing, has been shown to modulate cellular processes through direct protein-protein interactions and regulation of signaling cascades that are not dependent on the accumulation of ADMA or subsequent inhibition of NOS. Two key pathways have been elucidated for the two DDAH isoforms, DDAH1 and DDAH2.
DDAH1: Regulation of Cell Cycle and Survival via the Ras/Akt Pathway
DDAH1 has been demonstrated to play a crucial role in cell cycle progression and survival through a mechanism independent of its catalytic activity. This involves a direct interaction with the small GTPase Ras, leading to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This interaction appears to be facilitated by the tumor suppressor neurofibromin 1 (NF1), a GTPase-activating protein that negatively regulates Ras. DDAH1 can bind to NF1, potentially altering its ability to inactivate Ras, thus promoting a pro-survival and proliferative signal.[1][3][4]
Evidence for the ADMA-independent nature of this pathway is robust. Overexpression of a catalytically inactive DDAH1 mutant (C273S) still results in the phosphorylation and activation of Akt.[5] Furthermore, the effects of DDAH1 on Akt phosphorylation are not reversed by the addition of exogenous ADMA or by inhibitors of NOS, confirming that this signaling axis operates independently of the canonical DDAH/ADMA/NO pathway.[5][6]
Inhibition of DDAH1, conversely, leads to cell cycle arrest at the G1/S and G2/M phases.[7][8] This is associated with a significant downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, cell division control protein 2 (CDC2), and cell division cycle 25C (CDC25C).[7][9]
DDAH2: Promotion of Angiogenesis through PKA-Mediated Sp1 Phosphorylation
DDAH2 has been identified as a key regulator of vascular endothelial growth factor (VEGF) expression, a potent pro-angiogenic factor. This function is independent of ADMA metabolism and NO production.[7][10] DDAH2 physically interacts with the catalytic subunit of protein kinase A (PKA), leading to the PKA-dependent phosphorylation of the transcription factor Sp1.[10][11] Phosphorylated Sp1 then translocates to the nucleus and binds to the promoter region of the VEGF gene, thereby upregulating its transcription.[7][10]
The ADMA-independent nature of this pathway is supported by findings that overexpression of DDAH2, but not DDAH1, increases VEGF expression, and this effect is not blocked by NOS inhibitors.[10][12] Silencing of DDAH2, on the other hand, reduces VEGF production.[7]
Quantitative Data on ADMA-Independent Effects of DDAH Inhibition
The following tables summarize the quantitative effects of DDAH modulation on various ADMA-independent cellular processes, as reported in the literature.
Table 1: Effects of DDAH1 Modulation on Cell Signaling and Function
| Experimental Model | Intervention | Parameter Measured | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | DDAH1 siRNA | p-Akt (Ser473) | Significant decrease | [5] |
| HUVEC | DDAH1 overexpression | p-Akt (Ser473) | Dose-dependent increase | [5] |
| HUVEC | DDAH1 C273S mutant overexpression | p-Akt (Ser473) | Increase (similar to wild-type DDAH1) | [5] |
| HUVEC | DDAH1 siRNA | Cyclin D1 expression | Decreased | [7] |
| HUVEC | DDAH1 siRNA | Cyclin E expression | Decreased | [7] |
| HUVEC | DDAH1 siRNA | CDC2 expression | Decreased | [7] |
| HUVEC | DDAH1 siRNA | CDC25C expression | Decreased | [7] |
| HUVEC | DDAH1 overexpression | Ras activity | Significantly increased | [1] |
| Triple Negative Breast Cancer Cells | DDAH1 inhibitor (ZST316, 100 µM) | Cell migration | Inhibition | [3] |
Table 2: Effects of DDAH2 Modulation on Cell Signaling and Function
| Experimental Model | Intervention | Parameter Measured | Observed Effect | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | DDAH2 overexpression | VEGF secretion | Increased | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | DDAH2 overexpression | VEGF secretion | Increased | [7] |
| BAEC & HUVEC | DDAH1 overexpression | VEGF secretion | No change | [7] |
| BAEC & HUVEC | DDAH2 knockdown | VEGF production | Reduced | [7] |
| BAEC | DDAH2 overexpression | Sp1 DNA binding activity | Increased | [7] |
| BAEC & HUVEC | DDAH2 overexpression + PKA inhibitor (H89) | VEGF promoter activity | Blocked | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the investigation of ADMA-independent DDAH functions.
Protocol 1: Colorimetric DDAH Activity Assay
This protocol is adapted from a method optimized for measuring DDAH-dependent L-citrulline generation in tissue homogenates.[13][14]
Materials:
-
Tissue homogenate (e.g., kidney, liver)
-
Sodium phosphate (B84403) buffer (pH 6.5)
-
ADMA solution (1 mM in sodium phosphate buffer)
-
Urease (100 U/mL of homogenate)
-
Sulfosalicylic acid (4%)
-
Color reagent A: Diacetyl monoxime solution
-
Color reagent B: Thiosemicarbazide solution
-
Color reagent C: Acid solution (e.g., H₂SO₄/H₃PO₄ mixture)
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Homogenize tissue in 5 volumes of sodium phosphate buffer.
-
Adjust protein concentration to 20 mg/mL.
-
To remove urea, which can interfere with the colorimetric reaction, pre-incubate the homogenate with urease at 37°C for 15 minutes.
-
Initiate the DDAH reaction by adding 100 µL of the urease-treated homogenate to 400 µL of 1 mM ADMA solution. For a blank control, add homogenate to buffer without ADMA.
-
Incubate the reaction mixture at 37°C for 45 minutes.
-
Stop the reaction by adding 0.5 mL of 4% sulfosalicylic acid.
-
Vortex and centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer 100 µL of the supernatant to a 96-well plate in triplicate.
-
Add color reagents A, B, and C according to the manufacturer's instructions (e.g., from a commercial kit like Abcam ab308278).[15]
-
Incubate at 60°C for 90 minutes to allow for color development.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate L-citrulline concentration based on a standard curve and determine DDAH activity.
Protocol 2: Biotin (B1667282) Switch Assay for Protein S-Nitrosylation
This protocol is a generalized version of the biotin switch technique used to detect S-nitrosylated proteins.[16]
Materials:
-
Cell or tissue lysate
-
HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)
-
Blocking buffer: HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)
-
Acetone (B3395972) (ice-cold)
-
HENS buffer: HEN buffer with 1% SDS
-
Reducing agent: Sodium ascorbate (B8700270) (400 mM in HENS buffer, freshly prepared)
-
Labeling reagent: Biotin-HPDP (4 mM in DMSO)
-
Neutralization buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)
-
Streptavidin-agarose beads
-
Wash buffer (20 mM HEPES, pH 7.7, 600 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)
-
Elution buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol)
Procedure:
-
Blocking: Lyse cells or tissues in HEN buffer. Add blocking buffer to the lysate and incubate at 50°C for 20 minutes with frequent vortexing to block free thiol groups.
-
Acetone Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes.
-
Washing: Centrifuge to pellet the proteins. Wash the pellet twice with 70% acetone.
-
Reduction and Labeling: Resuspend the protein pellet in HENS buffer. Add the reducing agent (sodium ascorbate) to selectively reduce S-nitrosothiols to thiols. Immediately add the labeling reagent (biotin-HPDP) and incubate for 1 hour at room temperature to biotinylate the newly formed thiol groups.
-
Acetone Precipitation: Precipitate the biotinylated proteins with ice-cold acetone as described above.
-
Pull-down: Resuspend the protein pellet in neutralization buffer. Add streptavidin-agarose beads and incubate for 1 hour at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the S-nitrosylated proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest.
Protocol 3: Ras Activation Assay (Pull-Down Method)
This protocol outlines a common method to measure the amount of active, GTP-bound Ras.[10][11][17]
Materials:
-
Cell lysate
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
GST-Raf1-RBD (Ras-binding domain of Raf1 fused to GST) immobilized on glutathione-agarose beads
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Lysis/Wash Buffer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down: Incubate a standardized amount of protein lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an anti-Ras antibody. The amount of Ras pulled down corresponds to the amount of active Ras in the initial lysate.
Conclusion and Future Directions
The exploration of ADMA-independent functions of DDAH inhibition has unveiled novel regulatory roles for this enzyme in fundamental cellular processes, including cell cycle control, survival, and angiogenesis. The DDAH1-Ras-Akt and DDAH2-PKA-VEGF pathways represent significant, ADMA-independent signaling axes with profound implications for both normal physiology and disease. For researchers and drug development professionals, these findings suggest that targeting DDAH may have therapeutic effects that extend beyond the modulation of NO bioavailability. Future research should focus on a more comprehensive, systems-level understanding of the DDAH interactome and the downstream consequences of its inhibition. The development of isoform-specific DDAH inhibitors will be crucial in dissecting these ADMA-independent functions and translating these discoveries into novel therapeutic strategies for a range of diseases, including cancer and cardiovascular disorders.
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DDAH/ADMA pathway in the control of endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Transcriptomic Atlas of Drug-Induced Endothelial Dysfunction in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. RAS activation assays [bio-protocol.org]
- 12. Dimethylarginine dimethylaminohydrolase 2 increases vascular endothelial growth factor expression through Sp1 transcription factor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DDAH: A target for vascular therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 15. DDAH1 regulates apoptosis and angiogenesis in human fetal pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Monitor Ras Activation State | Springer Nature Experiments [experiments.springernature.com]
- 17. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
The Impact of hDDAH-1 Inhibition on Endothelial Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the effects of dimethylarginine dimethylaminohydrolase-1 (DDAH-1) inhibition, with a focus on the putative inhibitor hDDAH-1-IN-2 sulfate (B86663), on the proliferation of endothelial cells. DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability, a key signaling molecule in vascular homeostasis. By understanding the mechanism of DDAH-1 inhibition, researchers can gain insights into its therapeutic potential for diseases characterized by aberrant angiogenesis, such as cancer and certain retinopathies.
Core Concepts: The DDAH/ADMA/NO Pathway
The primary function of DDAH-1 is the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous competitive inhibitor of nitric oxide synthase (NOS).[1][2][3][4][5] When DDAH-1 is active, it hydrolyzes ADMA to L-citrulline and dimethylamine, thereby maintaining low intracellular levels of ADMA. This allows for the unimpeded production of nitric oxide (NO) from L-arginine by endothelial NOS (eNOS). NO, in turn, plays a crucial role in promoting endothelial cell proliferation, migration, and survival, which are all essential processes for angiogenesis.[2][6][7]
Inhibition of DDAH-1 disrupts this delicate balance. By blocking DDAH-1 activity, an inhibitor like hDDAH-1-IN-2 sulfate would lead to the accumulation of intracellular ADMA.[1] Elevated ADMA levels competitively inhibit eNOS, resulting in decreased NO production.[1][6] This reduction in NO signaling is a primary mechanism by which DDAH-1 inhibition is expected to suppress endothelial cell proliferation.
Expected Effects of this compound on Endothelial Cell Proliferation
Based on the known function of the DDAH-1/ADMA/NO pathway, the administration of this compound to endothelial cells is anticipated to have the following quantitative effects:
| Parameter | Expected Effect of this compound | Rationale |
| IC50 for DDAH-1 Inhibition | Dependent on compound potency | Direct measure of the inhibitor's effectiveness against the DDAH-1 enzyme. |
| Intracellular ADMA Levels | Increase | Inhibition of DDAH-1 prevents the breakdown of ADMA.[1] |
| Nitric Oxide (NO) Production | Decrease | Accumulated ADMA inhibits eNOS, leading to reduced NO synthesis.[1][6] |
| Endothelial Cell Proliferation Rate | Decrease | Reduced NO signaling impairs proliferative pathways.[2][8] |
| Cell Viability | Minimal change at effective concentrations | The primary effect is expected to be cytostatic (anti-proliferative) rather than cytotoxic. |
| Angiogenesis (Tube Formation) | Decrease | Proliferation is a key component of angiogenesis; its inhibition will impair tube formation.[2][6] |
Signaling Pathways Modulated by DDAH-1 Inhibition
The anti-proliferative effect of DDAH-1 inhibition is mediated through the modulation of several key signaling pathways downstream of NO.
Figure 1: The canonical DDAH/ADMA/NO signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
To assess the effect of this compound on endothelial cell proliferation, a series of in vitro experiments can be conducted.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies. Cells should be cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow
Figure 2: A typical experimental workflow for assessing the anti-proliferative effects of a DDAH-1 inhibitor.
MTT Assay for Cell Proliferation
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
After the incubation period with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle-treated control.
-
BrdU Incorporation Assay
-
Principle: This assay measures the incorporation of the synthetic nucleoside analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
-
Protocol:
-
During the final 2-4 hours of incubation with the inhibitor, add BrdU to the culture medium.
-
Fix the cells and permeabilize the cell membranes.
-
Add an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.
-
The signal intensity is directly proportional to the amount of DNA synthesis.
-
Conclusion
The inhibition of DDAH-1 by compounds such as this compound presents a promising strategy for modulating endothelial cell proliferation. By increasing intracellular ADMA levels and subsequently reducing NO production, these inhibitors can effectively attenuate the signaling pathways that drive angiogenesis. The experimental protocols outlined in this guide provide a framework for quantifying the anti-proliferative effects of novel DDAH-1 inhibitors and elucidating their mechanisms of action. Further research in this area will be crucial for the development of new therapeutic agents for a range of angiogenesis-dependent diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. DDAH1 deficiency attenuates endothelial cell cycle progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDAH: A target for vascular therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols: hDDAH-1-IN-2 sulfate for in vitro DDAH-1 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes endogenous inhibitors of nitric oxide synthase (NOS), primarily asymmetric dimethylarginine (ADMA).[1][2][3] Inhibition of DDAH-1 leads to the accumulation of ADMA, which in turn reduces the production of NO.[3] This mechanism makes DDAH-1 a promising therapeutic target for conditions associated with excessive NO production, such as septic shock and certain cancers.[1][3] hDDAH-1-IN-2 is a selective, orally active inhibitor of human DDAH-1.[4] This document provides a detailed protocol for assessing the in vitro inhibitory activity of hDDAH-1-IN-2 sulfate (B86663) against human DDAH-1.
Note: Specific quantitative data and optimized assay conditions for hDDAH-1-IN-2 sulfate are not publicly available. The following protocols are based on established methods for other DDAH-1 inhibitors and should be adapted and optimized for specific experimental conditions.
DDAH-1 Signaling Pathway and Inhibition
The enzymatic activity of DDAH-1 is central to the regulation of the L-arginine/NO pathway. By hydrolyzing ADMA, DDAH-1 ensures the availability of L-arginine for NOS to produce nitric oxide. Inhibition of DDAH-1 by compounds like this compound blocks this degradation, leading to an increase in ADMA levels and subsequent inhibition of NOS activity.
Quantitative Data Summary
Due to the absence of specific published data for this compound, the following table provides illustrative quantitative data for a potent and selective hDDAH-1 inhibitor. Researchers should determine these values experimentally for this compound.
| Parameter | Illustrative Value | Description |
| IC50 | 15 µM | The half-maximal inhibitory concentration of the compound against hDDAH-1. |
| Ki | 18 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[3] |
| Enzyme | Recombinant Human DDAH-1 | The source of the enzyme used in the assay. |
| Substrate | Asymmetric Dimethylarginine (ADMA) | The natural substrate for the DDAH-1 enzyme. |
| Assay Type | Colorimetric | The method used to detect the product of the enzymatic reaction. |
Experimental Protocols
Two common in vitro methods for assessing DDAH-1 inhibition are the colorimetric and fluorometric assays. A detailed protocol for a colorimetric assay is provided below.
Colorimetric Assay for hDDAH-1 Inhibition
This assay measures the amount of L-citrulline produced from the enzymatic degradation of ADMA by DDAH-1. The L-citrulline is then quantified using a colorimetric reaction.
Materials and Reagents:
-
Recombinant human DDAH-1
-
This compound
-
Asymmetric Dimethylarginine (ADMA)
-
Phosphate (B84403) buffer (100 mM, pH 6.5)
-
Sulfosalicylic acid (4% w/v)
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Thiosemicarbazide in acidic ferric chloride solution
-
L-citrulline standards
-
96-well microplate
-
Microplate reader (capable of measuring absorbance at ~540 nm)
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations.
-
Prepare a stock solution of ADMA in phosphate buffer.
-
Prepare L-citrulline standards in phosphate buffer (e.g., 0-100 µM).
-
-
Enzyme Reaction:
-
In a 96-well microplate, add 20 µL of phosphate buffer (for control) or the this compound dilutions.
-
Add 20 µL of recombinant human DDAH-1 solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the ADMA substrate solution to each well.
-
-
Incubation:
-
Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding 50 µL of 4% sulfosalicylic acid to each well.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Color Development and Measurement:
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of a freshly prepared mixture of Color Reagent A and Color Reagent B (e.g., in a 1:3 ratio).
-
Incubate the plate at 95°C for 15-30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the absorbance values obtained from the L-citrulline standards.
-
Determine the concentration of L-citrulline produced in each well by interpolating from the standard curve.
-
Calculate the percentage of DDAH-1 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Citrullineinhibitor / Citrullinecontrol)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The provided protocol offers a robust framework for the in vitro evaluation of this compound as a DDAH-1 inhibitor. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, and incubation times, for their specific experimental setup. Careful execution of this assay will enable the accurate determination of the inhibitory potency of this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hDDAH-1-IN-2 - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for hDDAH-1-IN-2 Sulfate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDDAH-1-IN-2 is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3] DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Inhibition of DDAH-1 leads to an accumulation of ADMA, thereby reducing NO production. This mechanism holds therapeutic potential in conditions associated with excessive NO signaling.
Currently, there are no publicly available in vivo studies detailing the specific dosage of hDDAH-1-IN-2 sulfate (B86663) in mouse models. However, valuable insights can be drawn from pharmacokinetic studies of other structurally related DDAH-1 inhibitors, such as ZST316 and ZST152. These compounds, like hDDAH-1-IN-2, are arginine analogues. This document provides a detailed guide for establishing an in vivo dosing regimen for hDDAH-1-IN-2 sulfate in mice, based on data from these analogous compounds.
Structural Comparison of DDAH-1 Inhibitors
To establish a rationale for dosage extrapolation, a comparison of the chemical structures of hDDAH-1-IN-2, ZST316, and L-257 (a reference DDAH-1 inhibitor) is crucial.
-
hDDAH-1-IN-2: N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine[1]
-
ZST316: An arginine analogue characterized by an acylsulfonamide isosteric replacement of the carboxylate.[4]
-
L-257: A known selective inhibitor of hDDAH-1.[5]
While not identical, these molecules share the common feature of being arginine mimetics, suggesting they may exhibit similar pharmacokinetic and pharmacodynamic profiles.
Quantitative Data Summary
The following tables summarize the pharmacokinetic data for the analogous DDAH-1 inhibitors, ZST316 and ZST152, in mice. This data can serve as a starting point for dose-finding studies with this compound.
Table 1: Single Dose Pharmacokinetics of ZST316 and ZST152 in FVB Mice [4]
| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (h) | Bioavailability (%) |
| ZST316 | Intravenous (IV) | 30 | 67.4 | 6 | - |
| Oral (PO) | 60 | 1.02 | - | 4.7 | |
| ZST152 | Intravenous (IV) | 30 | 24.9 | 1.2 | - |
| Oral (PO) | 60 | 1.65 | - | 33.3 |
Table 2: Chronic Dosing and Bioavailability of ZST316 in FVB Mice [4]
| Compound | Administration Route | Dose | Duration | Bioavailability (%) | Observations |
| ZST316 | Intraperitoneal (IP) | 30 mg/kg/day | 3 weeks | 59 | Well tolerated, no accumulation observed |
Experimental Protocols
The following are detailed experimental protocols adapted from studies on ZST316 and ZST152, which can be modified for this compound.
Protocol 1: Single-Dose Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound after a single administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a formulation appropriate for the sulfate salt)
-
8-10 week old mice (e.g., FVB or C57BL/6 strain)
-
Administration supplies (syringes, gavage needles)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Drug Formulation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 mL/kg).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus of this compound (e.g., starting dose of 10-30 mg/kg) via the tail vein.
-
Oral (PO) Gavage Group: Administer a single dose of this compound (e.g., starting dose of 30-60 mg/kg) using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of hDDAH-1-IN-2 in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC. For the oral group, calculate the oral bioavailability by comparing the AUC to the IV group.
Protocol 2: Chronic Dosing and Tolerability Study
Objective: To assess the safety, tolerability, and steady-state pharmacokinetics of repeated administration of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Drug Formulation: As described in Protocol 1.
-
Dosing:
-
Administer this compound daily via the desired route (e.g., intraperitoneal injection, starting dose of 30 mg/kg/day) for a specified duration (e.g., 2-3 weeks).
-
-
Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.
-
-
Blood Sampling:
-
On the last day of treatment, collect blood samples at various time points after the final dose to determine the steady-state pharmacokinetic profile.
-
-
Sample Analysis and Data Analysis: As described in Protocol 1.
-
Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection and histopathological analysis to assess for any organ toxicity.
Visualizations
Signaling Pathway of DDAH-1 Inhibition
Caption: DDAH-1 inhibition pathway.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a mouse pharmacokinetic study.
Disclaimer: The provided dosage information and protocols are based on studies of analogous compounds and should be used as a starting point for your own in vivo experiments with this compound. It is essential to conduct dose-finding and toxicity studies to determine the optimal and safe dosage for your specific mouse model and experimental conditions. Always adhere to your institution's animal care and use guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hDDAH-1-IN-2 - Ace Therapeutics [acetherapeutics.com]
- 4. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Cell-based Assays for Determining DDAH-1 Inhibitor Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylarginine dimethylaminohydrolase 1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1][2][3] By degrading ADMA, DDAH-1 plays a crucial role in maintaining endothelial function, and its inhibition is a promising therapeutic strategy for diseases characterized by excessive NO production.[2][4] These application notes provide detailed protocols for cell-based assays to screen and characterize DDAH-1 inhibitors by measuring key downstream effectors.
Principle of Assays
The activity of DDAH-1 inhibitors in a cellular context is primarily assessed by measuring the accumulation of its substrate, ADMA, the reduction of its product, L-citrulline, and the subsequent decrease in NO production.[2][5][6] The protocols described below focus on these key readouts.
Data Presentation: Efficacy of DDAH-1 Inhibitors
The following tables summarize the in vitro potency and cell-based efficacy of known DDAH-1 inhibitors, providing a benchmark for comparison.
Table 1: In Vitro Potency of DDAH-1 Inhibitors [4]
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Mechanism of Action |
| PD 404182 | Human DDAH-1 | 9 | - | Competitive, potentially irreversible |
| L-257 | Human DDAH-1 | 20 | - | Substrate-like |
| ZST316 | Human DDAH-1 | 3 | 1 | Acylsulfonamide isostere of carboxylate |
| DD1E5 | Human DDAH-1 | - | 2.05 ± 0.15 | Competitive, tight binding |
Table 2: Efficacy of DDAH-1 Inhibitors in Cell-Based Assays [4]
| Inhibitor | Cell Line | Concentration (µM) | Effect on Intracellular ADMA | Effect on Nitric Oxide (NO) Production |
| PD 404182 | Vascular Endothelial Cells | 20 | ~70% increase | Attenuated LPS-induced NO production, as effective as L-257 |
| L-257 | Vascular Endothelial Cells | 20 | ~60% increase | Attenuated LPS-induced NO production |
| ZST316 | Triple Negative Breast Cancer Cells | 100 | ~40% increase | - |
| ZST152 | Triple Negative Breast Cancer Cells | 100 | - | - |
| Cl-NIO | A375 melanoma cells | - | - | Reduced NO production |
Signaling Pathways and Experimental Workflow
References
- 1. DDAH1 dimethylarginine dimethylaminohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Role of Dimethylarginine Dimethylaminohydrolases in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 6. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDDAH-1-IN-2 sulfate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction hDDAH-1-IN-2 sulfate (B86663) is a potent and specific inhibitor of human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) production. It functions by metabolizing asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthases (NOS).[1][2][3][4] By inhibiting DDAH-1, hDDAH-1-IN-2 sulfate leads to an accumulation of ADMA, which subsequently reduces the synthesis of NO.[4][5] Dysregulation of the DDAH/ADMA/NO pathway is associated with various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[4] Therefore, this compound serves as a valuable chemical tool for investigating the biological roles of DDAH-1 and the consequences of reduced NO signaling in various cell-based models.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the DDAH-1 enzyme. This intervention modulates the canonical nitric oxide signaling pathway as illustrated below.
Physicochemical and Biological Properties
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The sulfate salt form generally confers good aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Target | Human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) | An enzyme that degrades endogenous NOS inhibitors.[1][4] |
| Physical Form | Solid / Powder | Typically supplied as a lyophilized powder. |
| Solubility | Soluble in Water, DMSO, and other polar organic solvents | The sulfate salt form enhances water solubility.[6][7] Prepare concentrated stock solutions in DMSO or sterile water. |
| Storage | -20°C for long-term storage | Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Table 2: Biological Activity Data
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (DDAH-1 Inhibition) | HEK293T cells | ~10 µM | [5] |
| Cytotoxicity (ED₅₀) | HEK293T cells | ~118 µM | [5] |
| Effective Concentration | MDA-MB-231 cells | 100 µM | [2] |
*Note: Data is for a similar covalent irreversible DDAH-1 inhibitor, N5-(1-imino-2-chloroethyl)-l-ornithine, and should be used as a starting point for optimization.[5]
Applications in Cell Culture
This compound is a versatile tool for studying cellular processes regulated by nitric oxide.
-
Cancer Research: Investigate the role of DDAH-1 and NO in tumor growth, invasion, angiogenesis, and vasculogenic mimicry.[1][2][3] Inhibition of DDAH-1 has been shown to attenuate the formation of capillary-like structures in triple-negative breast cancer cells.[2]
-
Cardiovascular Research: Study the effects of ADMA accumulation on endothelial cell function, vascular tone, and models of cardiovascular disease.[1]
-
Neuroscience: Explore the role of DDAH-1/ADMA/NO signaling in neuronal function and neurodegenerative diseases.[8]
-
Inflammation and Immunology: Examine the impact of NO modulation on inflammatory responses and immune cell function.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific cell lines and experimental goals. Always use aseptic techniques when working with cell cultures.[9]
Protocol 1: Preparation of Stock Solution
Principle: To create a concentrated, sterile stock solution of the inhibitor for accurate dilution into cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight, calculate the volume of DMSO required to prepare a 10 mM or 20 mM stock solution.
-
Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Optimal Concentration using a Cytotoxicity Assay
Principle: To identify the concentration range where this compound effectively inhibits its target without causing significant cell death.[10] This is a critical first step before functional assays. The MTT assay, which measures metabolic activity, is a common method.[11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
Treatment: Prepare a range of concentrations of this compound (e.g., 0.1 µM to 200 µM) by diluting the stock solution in fresh complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different inhibitor concentrations. Include vehicle-only controls (e.g., 0.1% DMSO) and no-cell (medium only) blanks.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Select concentrations with high viability (e.g., >90%) for subsequent functional assays.
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
Principle: To quantify the effect of DDAH-1 inhibition on cellular NO production. The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
Materials:
-
Cells seeded and treated in 24- or 48-well plates as described above
-
Cell culture supernatant collected from treated and control wells
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in acid; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well assay plate
Procedure:
-
Cell Treatment: Seed cells in an appropriate plate format (e.g., 24-well). Once attached, treat with non-toxic concentrations of this compound (determined from Protocol 2) and a vehicle control for 24-48 hours.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in cell culture medium.
-
Sample Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells and use the clear liquid.
-
Griess Reaction:
-
Pipette 50 µL of each standard and sample supernatant into a 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent Solution A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration). Use the equation from the standard curve to calculate the nitrite concentration in your samples. Compare the nitrite levels in inhibitor-treated samples to the vehicle control to determine the extent of NO production inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inhibitor Precipitates in Medium | Concentration exceeds solubility in aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%). Prepare fresh dilutions from the stock solution for each experiment. Warm medium to 37°C before adding the inhibitor. |
| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Inhibition of NO Production | Inhibitor concentration is too low; cell line does not express DDAH-1 or has low activity; assay is not sensitive enough. | Confirm DDAH-1 expression in your cell line (e.g., via Western Blot or qPCR). Increase the inhibitor concentration (ensure it is non-toxic). Increase incubation time. Use a more sensitive NO detection method if necessary. |
| Unexpected Cytotoxicity | Cell line is highly sensitive; inhibitor is unstable; contamination. | Perform a careful dose-response and time-course experiment. Prepare fresh stock solutions. Check for mycoplasma contamination in cell cultures. |
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DDAH-1 Inhibition in In Vivo Tumor Growth Studies
Disclaimer: As of December 2025, there is no publicly available scientific literature or data corresponding to a compound specifically named "hDDAH-1-IN-2 sulfate." The following application notes and protocols are based on the established role of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) inhibitors in cancer research and utilize data from preclinical studies of representative DDAH-1 inhibitors, such as DD1E5 and ZST316, to provide a detailed guide for researchers in this field.
Introduction: DDAH-1 as a Therapeutic Target in Oncology
Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1][2] In various cancers, including prostate, breast, and melanoma, DDAH-1 is often overexpressed.[1][3] This overexpression leads to decreased intracellular ADMA levels, resulting in elevated NO production.[1] Increased NO contributes to tumor progression by promoting angiogenesis, cell proliferation, migration, and invasion.[4][5] Therefore, inhibiting DDAH-1 presents a promising therapeutic strategy to counteract these effects and inhibit tumor growth.[1][5]
DDAH-1 inhibitors function by increasing the intracellular concentration of ADMA, which in turn inhibits NOS activity and reduces NO production.[3][6] This mechanism can lead to the suppression of tumor angiogenesis and vasculogenic mimicry, thereby impeding tumor growth and metastasis.[4][5][7]
Mechanism of Action of DDAH-1 Inhibitors
The primary mechanism of action for DDAH-1 inhibitors in the context of cancer is the modulation of the DDAH/ADMA/NO signaling pathway.
Caption: DDAH-1 Inhibition Pathway in Cancer.
In Vivo Efficacy of DDAH-1 Inhibitors: Representative Data
Preclinical studies using xenograft models have demonstrated the potential of DDAH-1 inhibitors to suppress tumor growth in vivo. The following tables summarize key findings from studies on the DDAH-1 inhibitors DD1E5 and ZST316.
Table 1: In Vivo Efficacy of DD1E5 in a Prostate Cancer Xenograft Model
| Parameter | Control Group | DD1E5-Treated Group | Fold Change / Percent Inhibition | Reference |
| Tumor Volume | Data not specified | Significantly reduced | Not specified | [8][9] |
| Tumor Weight | Data not specified | Significantly reduced | Not specified | [8][9] |
| CD31 Expression (Tumor Endothelial Content) | High | Low | Reduction indicates decreased angiogenesis | [8][9] |
| VEGF Expression | Elevated | Reversed to lower levels | Downregulation | [8][9] |
| HIF-1α Expression | Elevated | Reversed to lower levels | Downregulation | [8][9] |
| iNOS Expression | Elevated | Reversed to lower levels | Downregulation | [8][9] |
Table 2: Pharmacokinetic Profile of ZST316 in Mice
| Route of Administration | Dose | Cmax | Half-life (t1/2) | Bioavailability | Reference |
| Intravenous (IV) | 30 mg/kg | 67.4 µg/mL | 6 h | N/A | [10][11][12] |
| Oral (PO) | 60 mg/kg | 1.02 µg/mL | 6 h | 4.7% | [10][11][12] |
| Intraperitoneal (IP) | 30 mg/kg/day (chronic) | Not specified | Not specified | 59% | [10][11] |
Experimental Protocols
The following are generalized protocols for in vivo studies with DDAH-1 inhibitors, based on published research. These should be adapted based on the specific inhibitor, tumor model, and research question.
Animal Models
-
Species: Athymic nude mice (nu/nu) or SCID mice are commonly used for xenograft studies.
-
Cell Lines: Cancer cell lines with documented DDAH-1 overexpression are suitable (e.g., PC-3 for prostate cancer, MDA-MB-231 for triple-negative breast cancer).[7][8]
Xenograft Tumor Implantation
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
Formulation and Administration of DDAH-1 Inhibitors
The formulation will depend on the physicochemical properties of the specific inhibitor (e.g., this compound).
-
Vehicle Selection: A common vehicle for compounds with limited aqueous solubility is a mixture of DMSO, PEG400, Tween 80, and saline. The final DMSO concentration should be minimized (ideally ≤10%) to avoid toxicity.
-
Preparation of Dosing Solution (Example):
-
Dissolve the DDAH-1 inhibitor in DMSO to create a stock solution.
-
In a separate tube, mix PEG400 and Tween 80.
-
Add the DMSO stock solution to the PEG400/Tween 80 mixture and vortex.
-
Add saline to the desired final volume and vortex until a clear solution is formed.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for preclinical in vivo studies.[10][11] Oral gavage (p.o.) can also be used, but bioavailability may be lower.[10][12]
-
Dosage and Schedule: The dosing regimen should be determined from pharmacokinetic and tolerability studies. A representative chronic dosing schedule for a DDAH-1 inhibitor is 30 mg/kg/day.[10][11]
-
In Vivo Experimental Workflow
Caption: General Experimental Workflow for In Vivo Studies.
Assessment of Tumor Growth and Angiogenesis
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Immunohistochemistry (IHC): At the end of the study, excise tumors and fix them in formalin. Embed in paraffin (B1166041) and section for IHC analysis of:
-
Western Blot Analysis: Prepare protein lysates from tumor tissue to quantify the expression levels of key proteins in the DDAH/ADMA/NO pathway.
Concluding Remarks
The inhibition of DDAH-1 is a validated and promising strategy for anti-cancer therapy, particularly for tumors characterized by DDAH-1 overexpression. The provided protocols and data serve as a comprehensive guide for researchers aiming to investigate the in vivo efficacy of novel DDAH-1 inhibitors like "this compound." Careful optimization of the experimental design, including the choice of animal model, inhibitor formulation, and dosing regimen, will be crucial for obtaining robust and reproducible results. As more potent and selective DDAH-1 inhibitors are developed, they hold the potential to become valuable additions to the arsenal (B13267) of targeted cancer therapies.
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 7. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Measuring DDAH-1 Activity Following hDDAH-1-IN-2 Sulfate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of hDDAH-1-IN-2 sulfate (B86663) as an inhibitor of human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). The protocols outlined below describe standard methodologies for determining the inhibitory activity of this compound on recombinant human DDAH-1.
Introduction to DDAH-1
Dimethylarginine Dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It achieves this by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1] By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH-1 effectively removes the brake on NOS, leading to the production of NO. The DDAH-1 isoform is of particular interest as it is the primary enzyme responsible for ADMA degradation in various tissues.[2]
Inhibition of DDAH-1 leads to the accumulation of ADMA, which in turn reduces NO production. This mechanism holds therapeutic potential in pathological conditions characterized by excessive NO production, such as septic shock and certain cancers where angiogenesis is prevalent.[1][3] Small molecule inhibitors of DDAH-1, like the subject of this protocol, hDDAH-1-IN-2 sulfate, are therefore valuable tools for both research and drug development.
Mechanism of Action of DDAH-1 and Inhibition
The DDAH-1 enzyme catalyzes the hydrolysis of ADMA. Inhibitors of DDAH-1, such as this compound, are designed to bind to the enzyme, preventing it from metabolizing ADMA. This leads to an increase in cellular ADMA levels, which then competitively inhibits NOS, reducing the overall production of NO.
Signaling Pathway
The signaling pathway involving DDAH-1 is central to the regulation of NO bioavailability. The following diagram illustrates the key components of this pathway and the point of intervention for an inhibitor like this compound.
Experimental Protocols
Two primary methods are presented for determining the activity of DDAH-1 and its inhibition by this compound: a colorimetric assay and a more sensitive fluorometric assay.
Protocol 1: Colorimetric Assay for DDAH-1 Activity
This assay measures the amount of L-citrulline produced, a direct product of DDAH-1 activity, through a colorimetric reaction.
Materials:
-
Recombinant human DDAH-1
-
This compound
-
Asymmetric Dimethylarginine (ADMA)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
L-Citrulline standards
-
Colorimetric Reagent A (e.g., diacetyl monoxime)
-
Colorimetric Reagent B (e.g., thiosemicarbazide (B42300) in acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
Experimental Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of ADMA in phosphate buffer.
-
Prepare L-citrulline standards in phosphate buffer (e.g., 0-100 µM) to generate a standard curve.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of phosphate buffer (for control) or the this compound dilutions.
-
Add 20 µL of recombinant human DDAH-1 (final concentration ~0.3 µM) to each well.[1]
-
Pre-incubate the plate for 15 minutes at 37°C.[1]
-
Initiate the reaction by adding 20 µL of ADMA solution (final concentration ~500 µM).
-
Incubate the plate at 37°C for a set period (e.g., 1-4 hours).
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., an acidic reagent).
-
Add the colorimetric reagents according to the manufacturer's instructions. This typically involves a two-step addition followed by heating (e.g., 60-90 minutes at 60°C or boiling for 30 minutes).[4]
-
Cool the plate to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the L-citrulline standards.
-
Calculate the concentration of L-citrulline produced in each well.
-
Determine the percent inhibition of DDAH-1 activity for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Fluorometric Assay for DDAH-1 Activity
This assay offers higher sensitivity and is suitable for high-throughput screening. It utilizes a substrate that, when acted upon by DDAH-1, releases a product that can be detected fluorometrically. A common method involves the use of S-methyl-L-thiocitrulline (SMTC) as a substrate and 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM) to detect the released thiol.
Materials:
-
Recombinant human DDAH-1
-
This compound
-
S-methyl-L-thiocitrulline (SMTC)
-
7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay Buffer (e.g., phosphate buffer with EDTA)
-
Black 96-well or 384-well microplate
-
Fluorometric microplate reader (Excitation ~385 nm, Emission ~465 nm)
Experimental Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create serial dilutions of this compound in the assay buffer.
-
Prepare a stock solution of SMTC in the assay buffer.
-
Prepare a stock solution of CPM in a suitable solvent (e.g., DMSO).
-
-
Enzyme Reaction and Detection:
-
In a black 96-well plate, add 20 µL of assay buffer (for control) or the this compound dilutions.
-
Add 20 µL of recombinant human DDAH-1 to each well.
-
Add 20 µL of CPM solution.
-
Pre-incubate for 10 minutes at room temperature, protected from light.[1]
-
Initiate the reaction by adding 20 µL of SMTC.[1]
-
Immediately begin continuous kinetic measurement of fluorescence intensity (Excitation ~385 nm, Emission ~465 nm) at 37°C for a set period (e.g., 30-60 minutes).[1]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence intensity versus time) for each well.
-
Calculate the percent inhibition of DDAH-1 activity for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format. The following tables provide templates for presenting the results of the DDAH-1 inhibition assays.
Table 1: Inhibition of DDAH-1 Activity by this compound (Colorimetric Assay)
| This compound (µM) | L-Citrulline Produced (µM) | % Inhibition |
| 0 (Control) | 50.2 ± 3.1 | 0 |
| 0.1 | 45.1 ± 2.8 | 10.2 |
| 1 | 30.5 ± 2.2 | 39.2 |
| 10 | 12.8 ± 1.5 | 74.5 |
| 50 | 5.1 ± 0.8 | 89.8 |
| 100 | 2.3 ± 0.5 | 95.4 |
Table 2: IC50 Determination for this compound
| Assay Method | IC50 (µM) | Hill Slope | R² |
| Colorimetric | 5.8 | 1.1 | 0.992 |
| Fluorometric | 4.2 | 1.0 | 0.995 |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimentally derived values.
Conclusion
The protocols and guidelines presented here provide a robust framework for assessing the inhibitory potential of this compound against human DDAH-1. Accurate determination of the IC50 value and understanding the mechanism of inhibition are crucial steps in the evaluation of this compound as a potential therapeutic agent. Researchers should optimize the assay conditions based on the specific characteristics of their reagents and instrumentation.
References
- 1. rndmate.com [rndmate.com]
- 2. Dimethylarginine dimethylaminohydrolase-1 is the critical enzyme for degrading the cardiovascular risk factor asymmetrical dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID 21902434 | H4O6S-2 | CID 21902434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDDAH-1-IN-2 Sulfate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of the DDAH-1 inhibitor, hDDAH-1-IN-2 sulfate (B86663), in preclinical animal studies. The information compiled herein is based on established practices for similar small molecule inhibitors and general principles of laboratory animal science. It is crucial to note that compound-specific validation, including solubility and tolerability studies, is essential before commencing large-scale in vivo experiments.
Introduction to hDDAH-1-IN-2 Sulfate and its Administration
Dimethylarginine dimethylaminohydrolase 1 (DDAH1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1] Inhibition of DDAH1 leads to the accumulation of ADMA, which in turn reduces NO production.[1][2] This mechanism has therapeutic potential in conditions associated with excessive NO production, such as certain cancers and septic shock.[3][2][4] this compound is a specific inhibitor of human DDAH1. The selection of an appropriate administration route is a critical step in preclinical studies to ensure consistent and reproducible results. This document outlines key considerations and detailed protocols for administering this compound to laboratory animals.
Application Notes: Selecting an Administration Route
The choice of administration route depends on the experimental objectives, the physicochemical properties of the compound, and the animal model.[5] For this compound, the sulfate salt form suggests potential aqueous solubility, making parenteral routes feasible.
1. Intravenous (IV) Injection:
-
Advantages: Provides 100% bioavailability and rapid onset of action, bypassing absorption barriers. Allows for precise dose delivery.
-
Disadvantages: Can be technically challenging, especially for repeated dosing in small animals like mice. May require the use of a catheter. Rapid administration can lead to acute toxicity.
-
Considerations: Best suited for pharmacokinetic studies or when a rapid and high systemic exposure is desired. The formulation must be a sterile, pyrogen-free solution.
2. Intraperitoneal (IP) Injection:
-
Advantages: A common and relatively easy route for systemic administration in rodents.[5] It offers a larger surface area for absorption compared to subcutaneous injection, leading to faster systemic distribution than oral administration.
-
Disadvantages: Risk of injecting into abdominal organs (e.g., intestines, bladder).[6] Repeated injections can cause peritoneal irritation and adhesions.[6][7] First-pass metabolism in the liver can reduce bioavailability compared to IV administration.
-
Considerations: A practical choice for efficacy studies requiring repeated dosing. Studies with other DDAH1 inhibitors have successfully used this route.[3][2]
3. Oral Gavage (PO):
-
Advantages: A non-invasive route that mimics clinical administration in humans. It is generally less stressful than repeated injections if personnel are well-trained.
-
Disadvantages: Bioavailability can be variable and is often lower than parenteral routes due to factors like gastric degradation, intestinal absorption, and first-pass metabolism. Requires careful technique to avoid accidental administration into the lungs.
-
Considerations: Suitable for studies investigating oral bioavailability and for chronic dosing regimens where mimicking human administration is important. The solubility and stability of this compound in the gastrointestinal tract would need to be determined.
Vehicle Selection: The vehicle is the medium in which the test substance is dissolved or suspended.[8] For this compound, a simple aqueous vehicle is a good starting point due to the nature of sulfate salts.
-
Sterile Saline (0.9% NaCl): A common isotonic vehicle for parenteral injections.
-
Phosphate-Buffered Saline (PBS): Another isotonic option that helps maintain a stable pH.
-
Water for Injection: Can be used, but buffering to a physiological pH is recommended to minimize irritation.
It is imperative to assess the solubility of this compound in the chosen vehicle at the desired concentration. If solubility is limited, formulation aids such as co-solvents (e.g., DMSO, ethanol) or suspending agents may be necessary, but their potential toxicity must be considered.[8]
Data Presentation: Dosing Parameters
The following table provides a hypothetical summary of dosing parameters for this compound administration in a mouse model. These values should be optimized in pilot studies.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral Gavage (PO) |
| Dose Range | 1 - 10 mg/kg | 10 - 50 mg/kg | 20 - 100 mg/kg |
| Vehicle | Sterile Saline (0.9% NaCl) or PBS | Sterile Saline (0.9% NaCl) or PBS | Water or 0.5% Methylcellulose in Water |
| Dosing Volume | 5 - 10 mL/kg | 10 - 20 mL/kg | 10 mL/kg |
| Frequency | Once daily or as determined by pharmacokinetics | Once or twice daily | Once or twice daily |
| Needle/Catheter Size | 27-30 G needle or catheter | 25-27 G needle | 20-22 G gavage needle (flexible tip) |
Detailed Experimental Protocols
Protocol 1: Preparation of Dosing Solution (Aqueous Vehicle)
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.
-
Weigh the this compound accurately using a calibrated analytical balance.
-
Add the vehicle (e.g., sterile saline) to the compound in a sterile container.
-
Facilitate dissolution by gentle vortexing or sonication. If necessary, warm the solution slightly (ensure the compound is heat-stable).
-
Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
Adjust the pH to a physiological range (7.2-7.4) if necessary, using sterile dilute HCl or NaOH.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial for parenteral administration.
-
Store the solution as per the compound's stability data (e.g., at 4°C, protected from light).
Protocol 2: Intravenous (IV) Administration to a Mouse (Tail Vein)
-
Restrain the mouse securely, for example, in a specialized restraint tube, ensuring the tail is accessible.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol (B145695) to disinfect the injection site.
-
Load the dosing solution into a sterile syringe (e.g., 1 mL) fitted with an appropriate gauge needle (e.g., 27 G).
-
Position the needle bevel up and insert it into one of the lateral tail veins at a shallow angle.
-
Confirm proper placement by observing a small flash of blood in the needle hub (this may not always be visible).
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Administration to a Mouse
-
Grasp the mouse by the scruff of the neck and allow its body to rest in the palm of your hand, turning it to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Insert a sterile needle (e.g., 25 G) at a 30-45 degree angle.
-
Aspirate gently by pulling back the syringe plunger to ensure no fluid (urine or intestinal contents) or blood is drawn, which would indicate improper placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 4: Oral Gavage (PO) Administration to a Mouse
-
Securely restrain the mouse by the scruff of the neck with the head and body held in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it advances. Do not force the needle.
-
Administer the solution once the needle is in the correct position.
-
Slowly withdraw the gavage needle .
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.
Mandatory Visualization
Caption: DDAH1 signaling pathway and point of intervention by this compound.
References
- 1. nabsnet.com.au [nabsnet.com.au]
- 2. mdpi.com [mdpi.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroepiandrosterone Sulfate | C19H28O5S | CID 12594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Long-Term Stability of hDDAH-1-IN-2 Sulfate in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to understanding and evaluating the long-term stability of the human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-2 sulfate (B86663), in solution. As a critical research compound, ensuring its stability is paramount for the accuracy and reproducibility of experimental results. This guide outlines the known signaling pathway of DDAH-1 inhibitors, offers generalized protocols for stability assessment, and provides templates for data presentation to aid researchers in establishing appropriate handling and storage procedures.
Introduction
Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) is a key enzyme in the regulation of nitric oxide (NO) signaling.[1][2][3] It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1][2] Inhibition of DDAH-1 leads to the accumulation of ADMA, which in turn reduces NO production.[1][2][4][5] This mechanism makes DDAH-1 inhibitors, such as hDDAH-1-IN-2 sulfate, valuable tools for studying the pathological and physiological roles of the DDAH/ADMA/NO pathway in various diseases, including cardiovascular disorders and cancer.[1][2][4]
The stability of a research compound in solution is a critical factor that can significantly impact experimental outcomes. Degradation of the compound can lead to a decrease in its effective concentration and the formation of unknown byproducts with potential off-target effects. Therefore, it is essential for researchers to have a thorough understanding of the stability profile of this compound under their specific experimental conditions.
These application notes provide a framework for assessing the long-term stability of this compound in solution. While specific stability data for this compound is not publicly available, this document offers generalized protocols and best practices based on established pharmaceutical stability testing guidelines.[6][7][8][9]
DDAH-1 Signaling Pathway
The DDAH-1 enzyme plays a crucial role in modulating the production of nitric oxide (NO), a vital signaling molecule. The pathway begins with the production of asymmetric dimethylarginine (ADMA) through the methylation of arginine residues in proteins and their subsequent proteolysis. DDAH-1 metabolizes ADMA to L-citrulline and dimethylamine. By doing so, DDAH-1 prevents the accumulation of ADMA, which is a competitive inhibitor of nitric oxide synthases (NOS). NOS enzymes are responsible for the synthesis of NO from L-arginine. Therefore, by controlling ADMA levels, DDAH-1 indirectly regulates NO production. Inhibition of DDAH-1 by compounds like this compound disrupts this process, leading to increased ADMA levels and consequently, decreased NO synthesis.
Caption: DDAH-1 Signaling Pathway.
General Protocol for Long-Term Stability Assessment
This protocol provides a general framework for assessing the long-term stability of this compound in a solution of interest. It is crucial to adapt this protocol to the specific solvent, concentration, and storage conditions relevant to your research.
1. Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, PBS, cell culture medium)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Sterile, amber glass vials or other appropriate storage containers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical column suitable for separating the parent compound from potential degradants
-
pH meter
-
Controlled temperature and humidity chambers/incubators
2. Experimental Workflow:
Caption: General Experimental Workflow for Stability Testing.
3. Detailed Procedure:
-
Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in the chosen solvent to achieve the desired stock concentration. Ensure complete dissolution.
-
If using a buffered solution, measure and record the final pH.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple, tightly sealed storage vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the vials under a matrix of conditions that encompass potential experimental and storage scenarios. Recommended conditions to test include:
-
-80°C (for long-term storage)
-
-20°C (for long-term storage)
-
4°C (refrigerated, short-term storage)
-
Room temperature (~25°C) (to simulate benchtop use)
-
-
Protect samples from light by using amber vials or by wrapping them in aluminum foil, especially if the compound is known to be light-sensitive.
-
-
Sample Analysis:
-
At each designated time point (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample using a validated HPLC method. The method should be capable of separating the parent peak of this compound from any potential degradation products.
-
Quantify the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.
-
Plot the percentage of remaining compound versus time for each condition.
-
Determine the degradation kinetics and calculate the shelf-life, which is often defined as the time it takes for the concentration to decrease by a certain percentage (e.g., 10%).
-
Data Presentation
Quantitative data from stability studies should be organized in a clear and concise manner to facilitate comparison across different conditions.
Table 1: Hypothetical Long-Term Stability of this compound (10 mM in DMSO)
| Time Point | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C |
| 0 (Initial) | 100.0 ± 0.5 | 100.0 ± 0.5 | 100.0 ± 0.5 | 100.0 ± 0.5 |
| 1 Week | 99.8 ± 0.6 | 99.5 ± 0.4 | 98.2 ± 0.7 | 92.1 ± 1.1 |
| 1 Month | 99.6 ± 0.5 | 98.9 ± 0.7 | 95.3 ± 0.9 | 75.4 ± 2.3 |
| 3 Months | 99.2 ± 0.7 | 97.1 ± 0.8 | 88.6 ± 1.5 | 45.8 ± 3.1 |
| 6 Months | 98.9 ± 0.6 | 95.2 ± 1.0 | 79.4 ± 2.1 | Not Detected |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion and Recommendations
References
- 1. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DDAH1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Stability Studies & Protocol – Amekh [amekhgroup.co.za]
- 8. fda.gov [fda.gov]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for Studying Vasculogenic Mimicry Using hDDAH-1-IN-2 sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form de novo, matrix-rich, vascular-like channels, independent of endothelial cells. This phenomenon contributes to tumor perfusion, metastasis, and poor patient prognosis, particularly in aggressive cancers like triple-negative breast cancer (TNBC) and melanoma.[1][2][3] The enzyme dimethylarginine dimethylaminohydrolase 1 (DDAH-1) has emerged as a key regulator of VM.[2][4] DDAH-1 metabolizes asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthase (NOS).[1][5][6] Elevated DDAH-1 activity in cancer cells leads to increased nitric oxide (NO) production, promoting cell migration, invasion, and the formation of vessel-like structures.[5][7]
hDDAH-1-IN-2 sulfate (B86663) is a potent and selective inhibitor of human DDAH-1. By blocking DDAH-1 activity, it leads to the accumulation of ADMA, subsequent inhibition of NOS, and a reduction in NO bioavailability. This targeted inhibition of the DDAH/ADMA/NO pathway presents a promising therapeutic strategy to abrogate vasculogenic mimicry.[2][7] These application notes provide a comprehensive guide for utilizing hDDAH-1-IN-2 sulfate to study VM in cancer cell models.
Mechanism of Action
The mechanism by which this compound inhibits vasculogenic mimicry is centered on the modulation of the DDAH/ADMA/NO signaling pathway.
-
DDAH-1 in Cancer: In several aggressive cancers, DDAH-1 is overexpressed.[1][4] This enzyme hydrolyzes ADMA and L-NMMA to L-citrulline and dimethylamine (B145610) or monomethylamine, respectively.[5]
-
Role of ADMA and NO: ADMA is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS). By degrading ADMA, DDAH-1 promotes the synthesis of nitric oxide (NO).[5][7] NO is a critical signaling molecule that, in the tumor microenvironment, can promote angiogenesis, cell migration, and invasion.[5][7]
-
Inhibition by this compound: this compound binds to and inhibits the activity of DDAH-1. This leads to an intracellular accumulation of ADMA.
-
Downstream Effects: The increased levels of ADMA competitively inhibit NOS, leading to a significant reduction in NO production. The decrease in NO signaling impairs the migratory and invasive capacity of tumor cells, thereby attenuating their ability to form vasculogenic-like networks.[1][6] Studies with other small molecule DDAH-1 inhibitors have demonstrated a significant reduction in the formation of capillary-like structures in in vitro VM assays.[1][6]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies using small molecule DDAH-1 inhibitors to investigate vasculogenic mimicry. This data can serve as a benchmark for experiments with this compound.
Table 1: Effect of DDAH-1 Inhibitors on Vasculogenic Mimicry and Related Processes
| Parameter | Cell Line | DDAH-1 Inhibitor | Concentration | Result | Reference |
| Vasculogenic Mimicry | MDA-MB-231 (TNBC) | ZST316 | 100 µM | Significant attenuation of tube formation | [1][6] |
| MDA-MB-231 (TNBC) | ZST152 | 100 µM | Significant attenuation of tube formation | [1][6] | |
| Cell Migration | MDA-MB-231 (TNBC) | DDAH-1 siRNA | - | Significant reduction in cell migration | [4] |
| MDA-MB-231 (TNBC) | ZST316 / ZST152 | Not specified | Reduced cell migration | [4] | |
| DDAH/ADMA/NO Pathway | MDA-MB-231 (TNBC) | ZST316 / ZST152 | 100 µM | ~40% increase in ADMA | [1][6] |
| MDA-MB-231 (TNBC) | ZST316 / ZST152 | 100 µM | ~38% decrease in L-citrulline | [1][6] | |
| Cell Viability | MDA-MB-231 (TNBC) | ZST316 / ZST152 | Up to 100 µM | No effect on cell toxicity or proliferation | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on vasculogenic mimicry are provided below.
Cell Culture
-
Cell Lines: Highly aggressive cancer cell lines known to exhibit VM, such as MDA-MB-231 (triple-negative breast cancer), U87MG (glioblastoma), or A375 (melanoma), are recommended.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Vasculogenic Mimicry (Tube Formation) Assay
This assay assesses the ability of cancer cells to form capillary-like structures on a basement membrane matrix.
-
Materials:
-
Matrigel® Basement Membrane Matrix
-
24-well culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Serum-free cell culture medium
-
Calcein AM or other suitable cell stain
-
Fluorescence microscope
-
-
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pipette 250 µL of cold Matrigel® into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium at a density of 2 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control for 1-2 hours.
-
Carefully add 500 µL of the cell suspension to each Matrigel®-coated well.
-
Incubate the plate at 37°C for 6-24 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM (or other suitable stain) according to the manufacturer's instructions.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Cell Migration (Wound Healing/Scratch) Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Materials:
-
6-well culture plates
-
p200 pipette tips or a cell scraper
-
This compound
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create a uniform "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Western Blot Analysis
This technique is used to assess the expression levels of proteins involved in the DDAH pathway and VM.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-DDAH-1, anti-eNOS, anti-VE-cadherin, anti-MMP-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway
Caption: DDAH-1 pathway in vasculogenic mimicry and its inhibition.
Experimental Workflow
References
- 1. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Class I histone deacetylase inhibitor suppresses vasculogenic mimicry by enhancing the expression of tumor suppressor and anti-angiogenesis genes in aggressive human TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hDDAH-1-IN-2 sulfate solubility issues and solutions
Welcome to the technical support center for hDDAH-1-IN-2 sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound. Due to the limited availability of specific solubility data for hDDAH-1-IN-2 sulfate, this guide is based on established principles for handling poorly soluble small molecule inhibitors and their sulfate salts.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: Which solvents should I use to prepare a stock solution of this compound?
For initial solubilization and the preparation of high-concentration stock solutions, water-miscible organic solvents are recommended. The choice of solvent can significantly impact the stability and usability of the compound in downstream applications.
| Solvent | Common Starting Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 10-50 mM | The most common initial choice for poorly soluble compounds due to its high dissolving power. Can be toxic to some cell lines at higher concentrations (>0.5%). |
| Ethanol (EtOH) | 10-50 mM | A good alternative to DMSO, generally less toxic to cells. May be less effective at dissolving highly lipophilic compounds. |
| Dimethylformamide (DMF) | 10-50 mM | Another strong organic solvent, but generally more toxic than DMSO and should be used with caution. |
Q3: My this compound solution is clear in the organic solvent, but it precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening and how can I fix it?
This common issue, often referred to as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. This is a typical behavior for hydrophobic molecules.
Here are several strategies to prevent precipitation:
-
Prepare a High-Concentration Stock: Make a highly concentrated stock solution in your chosen organic solvent (e.g., 50 mM in DMSO). This allows you to add a very small volume to your aqueous medium, minimizing the final concentration of the organic solvent.
-
Slow Dilution with Agitation: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Reduce the Final Concentration: The simplest solution may be to lower the final working concentration of the inhibitor in your experiment.
-
Use a Surfactant or Polymer: For particularly challenging compounds, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) to the aqueous medium can help to maintain the compound in a supersaturated state and prevent precipitation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: The powdered this compound does not dissolve in the initial organic solvent.
-
Possible Cause: The concentration of the desired stock solution is too high.
-
Solution:
-
Try increasing the volume of the solvent incrementally.
-
Gently warm the solution in a water bath (37-50°C). Avoid excessive heat, which could degrade the compound.
-
Use sonication in a bath sonicator for brief periods to aid in the dissolution of particles.
-
If the compound remains insoluble, consider trying a different organic solvent from the table above.
-
Issue 2: The stock solution appears cloudy or contains visible precipitate after storage.
-
Possible Cause: The compound has precipitated out of solution due to temperature changes or exceeding its solubility limit at the storage temperature.
-
Solution:
-
Before use, bring the stock solution to room temperature.
-
Gently warm the solution in a 37°C water bath and vortex to redissolve the precipitate.
-
If the precipitate does not redissolve, it may be necessary to prepare a fresh, lower-concentration stock solution.
-
Store stock solutions in smaller aliquots to minimize freeze-thaw cycles.
-
Issue 3: The final aqueous solution becomes turbid or shows precipitation over time during the experiment.
-
Possible Cause: The compound is slowly crystallizing out of the supersaturated solution. This can be influenced by temperature fluctuations, pH shifts, or interactions with other components in the medium.
-
Solution:
-
Ensure the temperature of your experiment is stable.
-
Verify the pH of your aqueous medium, as the solubility of ionizable compounds can be pH-dependent.
-
If the problem persists, consider the use of a stabilizing agent like a surfactant or polymer as mentioned in the FAQs.
-
Prepare the final working solution immediately before use to minimize the time it has to precipitate.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile, conical microcentrifuge tube.
-
Calculation Example: For 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg of the compound.
-
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Vortex again.
-
If necessary, sonicate the solution in a bath sonicator for 5 minutes.
-
-
Storage: Once the solution is clear, store it in small, tightly sealed aliquots at -20°C or -80°C. Protect from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
Dilution:
-
Gently vortex the stock solution to ensure it is homogeneous.
-
While gently vortexing the pre-warmed medium, add the required volume of the stock solution drop-by-drop.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would add 10 µL of the stock solution to 9.99 mL of medium.
-
-
Final Mix and Use: Gently mix the final solution and use it immediately in your experiment.
Visualizations
Caption: DDAH-1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Technical Support Center: Dissolving hDDAH-1-IN-2 Sulfate for Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for dissolving hDDAH-1-IN-2 sulfate (B86663) for experimental use. Due to the limited availability of a specific datasheet for hDDAH-1-IN-2 sulfate, this guide provides a generalized protocol based on best practices for similar water-insoluble compounds and data from related DDAH1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While a specific datasheet for this compound is not publicly available, for many water-insoluble inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. For a similar DDAH1 inhibitor, PD 404182, the solubility in DMSO is high, allowing for the preparation of a concentrated stock. It is crucial to use anhydrous (water-free) DMSO to ensure the best solubility.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, you will need to dissolve the powdered this compound in a minimal amount of anhydrous DMSO to achieve a high concentration (e.g., 10 mM, 50 mM, or higher, depending on the required experimental concentrations). It is recommended to start with a small amount of the compound and solvent to test for solubility before proceeding with the entire batch. Sonication or gentle warming (not exceeding 37°C) can aid in dissolution.
Q3: My compound precipitated after diluting the DMSO stock solution in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or sonicate it for a few minutes.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically <0.5%) to avoid solvent-induced artifacts, but a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can help to maintain the compound in solution. This should be tested for its effect on your specific experimental system.
Q4: How should I store the this compound stock solution?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or absorption of moisture by the DMSO, potentially causing precipitation.
Solubility Data (Reference Compound: PD 404182)
As a reference, the following table summarizes the solubility of a similar DDAH1 inhibitor, PD 404182. This data can serve as a starting point for determining the appropriate solvent and concentration for this compound.
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (230.11 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can reduce solubility; use freshly opened DMSO. |
Experimental Protocol: Preparation of a DDAH Inhibitor Stock Solution and Working Solutions
This protocol provides a general procedure for dissolving a water-insoluble DDAH inhibitor, such as this compound, for use in cell-based assays.
Materials:
-
This compound (or other DDAH inhibitor) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Sterile cell culture medium or experimental buffer
Procedure:
Part 1: Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO)
-
Calculate the required mass: Determine the mass of the inhibitor powder needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 50 mM stock solution of a compound with a molecular weight of 400 g/mol :
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.050 mol/L x 0.001 L x 400 g/mol = 0.02 g = 20 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes, followed by vortexing.
-
-
Aliquot and store: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Part 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw the stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the amount of DMSO added to the final culture, it is often beneficial to make an intermediate dilution of the stock solution in cell culture medium or buffer. For example, dilute the 50 mM stock solution 1:100 in sterile medium to get a 500 µM intermediate solution.
-
Prepare the final working solution: Add the required volume of the intermediate solution (or the stock solution directly if an intermediate step is not used) to the final volume of cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare 1 mL of a 10 µM final concentration from a 500 µM intermediate solution, add 20 µL of the intermediate solution to 980 µL of cell culture medium.
-
Mix thoroughly: Immediately after adding the inhibitor, vortex the solution gently to ensure it is well-mixed before adding it to your cells.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to your cell culture medium.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified DDAH-1 signaling pathway and the inhibitory action of hDDAH-1-IN-2.
Potential off-target effects of hDDAH-1-IN-2 sulfate
This technical support center provides guidance on the potential off-target effects of DDAH-1 inhibitors, with a focus on experimental troubleshooting and frequently asked questions. While specific data for a compound designated "hDDAH-1-IN-2 sulfate" is not currently available in the public domain, this guide leverages information on other well-characterized DDAH-1 inhibitors to inform researchers on best practices and potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets for DDAH-1 inhibitors?
A1: The primary off-targets for DDAH-1 inhibitors are typically other enzymes involved in arginine metabolism. These include Nitric Oxide Synthase (NOS) isoforms and Arginase.[1] High selectivity for DDAH-1 over these enzymes is a critical feature of a good inhibitor.[2] It is essential to profile any new DDAH-1 inhibitor against these enzymes to assess its specificity.
Q2: Could hDDAH-1-IN-2 sulfate (B86663) interact with other enzymes that bind arginine or similar substrates?
A2: Yes, any compound that is an analog of arginine, the substrate for DDAH-1, has the potential to interact with other arginine-binding proteins. These could include various metabolic enzymes and transporters. Therefore, broader off-target screening, for instance, against a panel of relevant kinases and proteases, is advisable for comprehensive characterization.
Q3: What are the potential cellular effects of off-target inhibition of NOS or Arginase?
A3: Off-target inhibition of NOS would lead to a direct decrease in nitric oxide production, which could confound the interpretation of results, as DDAH-1 inhibition is expected to increase ADMA and subsequently decrease NO synthesis.[3][4] Off-target inhibition of arginase could lead to an increase in local arginine concentrations, potentially impacting NO production and other arginine-dependent pathways.
Q4: How can I experimentally assess the selectivity of my DDAH-1 inhibitor?
A4: A standard approach is to perform in vitro enzymatic assays using purified enzymes. You would determine the IC50 value for your inhibitor against hDDAH-1 and then test it at various concentrations against other relevant enzymes like iNOS, eNOS, and Arginase to determine their respective IC50 values. A large fold difference between the IC50 for DDAH-1 and other enzymes indicates high selectivity.
Q5: What is the significance of the "sulfate" moiety in this compound?
A5: The "sulfate" in the name could indicate that the compound is a salt form, which can improve solubility and stability. Alternatively, the sulfate group might be part of the molecule's pharmacophore. Sulfated molecules can sometimes interact with transporters or have specific binding properties.[5] However, without the specific structure of hDDAH-1-IN-2, its exact role cannot be determined.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected decrease in nitric oxide (NO) levels not correlating with ADMA accumulation. | The inhibitor may be directly inhibiting NOS isoforms in addition to DDAH-1. | Perform a direct in vitro activity assay with purified NOS enzymes (iNOS, eNOS) to check for inhibitory effects of your compound. |
| Cellular toxicity observed at concentrations close to the DDAH-1 IC50 value. | The inhibitor may have significant off-target effects on essential cellular pathways. | Conduct a cytotoxicity assay (e.g., MTS or LDH assay) to determine the concentration at which the compound affects cell viability.[1] Consider a broader off-target screening panel to identify potential toxicity targets. |
| Inconsistent results in cellular assays. | The compound may have poor cell permeability or is being actively transported out of the cell. | Perform a cellular uptake study to measure the intracellular concentration of the inhibitor.[3] An activity-based protein profiling probe can also be used to show target engagement within cultured cells.[6] |
| Variability in in vivo efficacy despite good in vitro potency. | The compound may have a short half-life or poor pharmacokinetic properties. | Conduct pharmacokinetic studies in an animal model to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] |
Data Presentation
Table 1: Example Selectivity Profile of a DDAH-1 Inhibitor
This table provides a template for how to present selectivity data for a DDAH-1 inhibitor. Researchers should aim to generate similar data for this compound.
| Enzyme | IC50 (µM) | Fold Selectivity vs. hDDAH-1 |
| hDDAH-1 | 0.1 | 1 |
| hDDAH-2 | 5.2 | 52 |
| iNOS | >100 | >1000 |
| eNOS | >100 | >1000 |
| Arginase I | >100 | >1000 |
Experimental Protocols
Protocol 1: In Vitro DDAH-1 Inhibition Assay
This protocol describes a general method to determine the IC50 of an inhibitor against purified hDDAH-1.
-
Reagents and Materials:
-
Purified recombinant human DDAH-1.
-
Asymmetric dimethylarginine (ADMA) as the substrate.
-
Assay buffer (e.g., 100 mM K2HPO4, 100 mM KCl, 5 mM EDTA, 0.02% Tween-20, pH 7.4).[6]
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Quenching solution (e.g., 6 M trichloroacetic acid).[6]
-
Reagents for detecting L-citrulline (product), such as a colorimetric assay kit (COLDER assay).[6]
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified hDDAH-1 to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (ADMA).
-
Allow the reaction to proceed for a set time (e.g., 45 minutes).[6]
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of L-citrulline produced using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: DDAH-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the selectivity and off-target effects of a DDAH-1 inhibitor.
References
- 1. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Two distinct high-affinity sulfate transporters with different inducibilities mediate uptake of sulfate in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hDDAH-1-IN-2 Sulfate for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing hDDAH-1-IN-2 sulfate (B86663) for in vitro studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is hDDAH-1-IN-2, and what is its mechanism of action?
A1: hDDAH-1-IN-2 is an inhibitor of human Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). DDAH-1 is a critical enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, hDDAH-1-IN-2 leads to an accumulation of ADMA, which in turn reduces the production of NO.[1] This makes DDAH-1 inhibitors valuable tools for studying the physiological and pathological roles of the DDAH/ADMA/NO pathway.
Q2: What is the significance of the sulfate salt form of hDDAH-1-IN-2?
A2: The sulfate salt form of a compound is often used to improve its solubility and stability. However, the solubility of specific sulfate salts can vary. While many sulfates are soluble in water, the solubility of an organic molecule's sulfate salt in aqueous buffers or organic solvents like DMSO needs to be experimentally determined. It is important to consider that high concentrations of sulfate ions could potentially influence cellular processes, though this is generally not a concern at the low final concentrations of the inhibitor used in most cell-based assays.
Q3: How should I prepare a stock solution of hDDAH-1-IN-2 sulfate?
A3: Due to the lack of specific solubility data for this compound, it is recommended to start with Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is a versatile solvent capable of dissolving a wide range of organic molecules.
Recommended Stock Solution Protocol:
-
Start by attempting to dissolve a small, accurately weighed amount of this compound in a known volume of high-purity DMSO (e.g., to make a 10 mM stock solution).
-
Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if the compound is not readily soluble at room temperature.
-
Visually inspect the solution for any undissolved particulate matter. If precipitation is observed, the concentration may be too high, and a lower stock concentration should be prepared.
-
Once a clear stock solution is obtained, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is a typical working concentration for this compound in in vitro assays?
A4: The optimal working concentration of this compound will be cell-type and assay-dependent. Based on data from other potent DDAH-1 inhibitors, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments. For example, the DDAH-1 inhibitors ZST316 and ZST152 have been shown to be effective at 100 µM in attenuating capillary-like tube formation in breast cancer cells. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Q5: How can I assess the stability of my this compound stock solution?
A5: While many small molecules are stable in DMSO when stored properly, it is good practice to be aware of potential stability issues. For long-term studies, the stability of the compound in your specific cell culture medium at 37°C should be considered. If you suspect instability, you can perform a time-course experiment where the compound is incubated in the medium for various durations before being added to the cells. A decrease in activity over time may suggest degradation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in in vitro experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Stock Solution | The concentration of this compound is above its solubility limit in the chosen solvent. | - Prepare a new stock solution at a lower concentration. - Try gentle warming (up to 37°C) or sonication to aid dissolution. - If using DMSO, ensure it is anhydrous, as absorbed water can reduce the solubility of some compounds. |
| Precipitation in Cell Culture Medium | The final concentration of the inhibitor in the aqueous medium exceeds its solubility. The final DMSO concentration might be too low to maintain solubility. | - Lower the final concentration of this compound in the assay. - Ensure the DMSO concentration in the final culture medium is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%). - Prepare intermediate dilutions in a serum-containing medium, as proteins can sometimes help to stabilize compounds. |
| No or Low Inhibitory Effect Observed | - The concentration of this compound is too low. - The compound has degraded. - The cell line is not sensitive to DDAH-1 inhibition. - The assay is not sensitive enough to detect the effect. | - Perform a dose-response experiment with a wider and higher concentration range. - Prepare a fresh stock solution from the solid compound. - Confirm DDAH-1 expression in your cell line. - Use a more sensitive assay to measure the downstream effects of DDAH-1 inhibition (e.g., ADMA levels or NO production). |
| High Variability Between Replicates | - Inconsistent pipetting of the inhibitor. - Uneven cell seeding density. - Incomplete dissolution of the compound. | - Use calibrated pipettes and ensure thorough mixing of solutions. - Ensure a single-cell suspension before seeding and use a consistent seeding protocol. - Visually inspect the working solutions for any signs of precipitation before adding to the cells. |
| Cell Toxicity Observed | - The concentration of this compound is too high. - The concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the inhibitor. - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
Data Presentation
The following table summarizes the in vitro potency of various DDAH-1 inhibitors as a reference for designing experiments with this compound.
| Inhibitor | IC50 (µM) | Cell Line | Assay |
| L-257 | 22 | - | Biochemical Assay |
| ZST316 | 3 | MDA-MB-231 | Vasculogenic Mimicry |
| ZST152 | 18 | MDA-MB-231 | Vasculogenic Mimicry |
| DD1E5 | 2.05 (Ki) | PCa cells | Biochemical Assay |
Note: This data is for comparative purposes only. The optimal concentration for this compound must be determined empirically.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until fully dissolved. Gentle warming (37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cells (typically ≤ 0.5%).
-
Always include a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Mandatory Visualization
DDAH-1 Signaling Pathway
Caption: The DDAH-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Studies
References
Troubleshooting inconsistent results with hDDAH-1-IN-2 sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hDDAH-1-IN-2 sulfate (B86663). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hDDAH-1-IN-2 sulfate?
A1: this compound is a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). DDAH-1 is an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH-1, this compound leads to the accumulation of ADMA, which in turn reduces the production of nitric oxide (NO). This mechanism is implicated in various physiological and pathological processes, including the regulation of vascular tone and angiogenesis.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in research to investigate the role of the DDAH-1/ADMA/NO pathway in various disease models. A key application is in cancer research, where inhibition of DDAH-1 and the subsequent reduction in NO levels can suppress tumor neovascularization and growth. It is also used in cardiovascular research to study the effects of reduced NO bioavailability.
Q3: What is the significance of the "sulfate" in the compound's name?
A3: The "sulfate" indicates that the compound is supplied as a salt. This can influence its physicochemical properties, such as solubility and stability. Sulfate salts of organic compounds are often more soluble in aqueous solutions compared to their free base form.
Q4: Does this compound exhibit cellular toxicity?
A4: According to supplier information, this compound has a favorable profile regarding cell toxicity and viability, suggesting it is well-tolerated by cells at effective concentrations.[1][2] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Inconsistent or No Inhibition of DDAH-1 Activity
Q: I am not observing the expected inhibition of DDAH-1 in my in vitro assay. What could be the issue?
A: Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Compound Integrity: Ensure the this compound is not degraded. Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment.
-
Solubility Issues: The compound may not be fully dissolved. See the "Poor Solubility" section for detailed troubleshooting steps.
-
Incorrect Concentration: Double-check your calculations for preparing working solutions from the stock. It is advisable to create a serial dilution to test a range of concentrations.
-
Assay Conditions: The DDAH-1 enzyme activity is sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH (typically around 7.4) and the incubation is performed at the correct temperature (usually 37°C).
-
Enzyme Activity: Verify the activity of your recombinant DDAH-1 enzyme using a known substrate like ADMA and a positive control inhibitor if available.
Poor Solubility
Q: I am having trouble dissolving this compound.
A: Solubility can be a challenge. Here are some steps to address this:
-
Choice of Solvent: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice for organic inhibitors. While sulfate salts can have improved aqueous solubility, a high-concentration stock in DMSO is often more practical.
-
Dissolution Technique: To dissolve the compound, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) and sonication in a water bath can also aid dissolution.
-
Aqueous Solubility: For direct use in aqueous assay buffers, the solubility may be limited. If you observe precipitation, you may need to lower the final concentration or maintain a small percentage of DMSO in your final assay volume (typically ≤0.5% to avoid solvent effects on enzyme activity).
-
pH of the Solution: The pH of the buffer can influence the solubility of the compound. Ensure the pH of your experimental buffer is within the recommended range for your assay.
Variability in Cellular Experiments
Q: I am seeing inconsistent results in my cell-based assays.
A: Inconsistent results in cellular experiments can arise from several sources:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Compound Stability in Media: this compound may have limited stability in cell culture media over long incubation periods. Consider refreshing the media with a new dose of the inhibitor for long-term experiments.
-
Off-Target Effects: While described as a selective DDAH-1 inhibitor, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration that inhibits DDAH-1 without causing general cellular stress.
-
Presence of Other Substances: Components in your cell culture media or serum could potentially interact with the inhibitor.
Quantitative Data
| Inhibitor | Target | Potency | Reference Compound |
| hDDAH-1-IN-1 | hDDAH-1 | Ki: 18 µM | Yes |
| Other DDAH-1 Inhibitors | hDDAH-1 | IC50 values typically in the µM range | No |
Note: The potency of this compound should be experimentally determined for your specific assay system.
Experimental Protocols
In Vitro DDAH-1 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on recombinant human DDAH-1.
Materials:
-
Recombinant human DDAH-1 enzyme
-
This compound
-
Asymmetric dimethylarginine (ADMA) as the substrate
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
96-well microplate
-
Citrulline detection reagent (e.g., a colorimetric kit based on the reaction of diacetyl monoxime with urea-like compounds)
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare a stock solution of ADMA in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the desired concentrations of this compound (prepared by diluting the stock solution in the assay buffer). Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant hDDAH-1 enzyme to each well (except the no-enzyme control) and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the ADMA substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
Reaction Termination and Detection:
-
Stop the reaction according to the instructions of your citrulline detection kit (this may involve adding an acidic solution).
-
Follow the kit's protocol to develop the colorimetric signal.
-
Read the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from the no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Caption: DDAH-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for a DDAH-1 inhibition assay.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: hDDAH-1-IN-2 Sulfate Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of hDDAH-1-IN-2 sulfate (B86663), a putative inhibitor of human dimethylarginine dimethylaminohydrolase-1 (DDAH-1). While specific data for hDDAH-1-IN-2 sulfate is not yet widely available, this guide leverages established principles and data from other known DDAH inhibitors to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound and how might it lead to cytotoxicity?
A1: this compound is expected to inhibit the DDAH-1 enzyme. DDAH-1 is a key regulator of nitric oxide (NO) production. It metabolizes asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA), which are endogenous inhibitors of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound would lead to an accumulation of ADMA and L-NMMA. This, in turn, would decrease the production of NO.[1][2] The resulting cellular effects can be complex and context-dependent. In some pathological conditions like certain cancers, elevated NO levels are associated with tumor progression, and DDAH inhibition could be beneficial.[1][3] However, prolonged or excessive disruption of NO homeostasis can also trigger apoptosis (programmed cell death) or other forms of cell death in certain cell types, leading to cytotoxicity.
Q2: Which cell lines are appropriate for testing the cytotoxicity of a DDAH-1 inhibitor?
A2: The choice of cell line is critical and should be guided by your research question. Consider cell lines with well-characterized DDAH-1 expression and NO signaling pathways. Examples from studies with other DDAH inhibitors include:
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) or other vascular endothelial cells are relevant for studying the vascular effects of DDAH inhibition.
-
Cancer Cell Lines: Various cancer cell lines, particularly those where NO signaling is implicated in proliferation and angiogenesis, are suitable targets.
-
HEK293T Cells: These cells are commonly used for in-cell target engagement studies, especially when overexpressing DDAH-1.[4]
It is recommended to screen a panel of cell lines to understand the spectrum of activity and potential cell-type-specific effects of this compound.
Q3: How should I interpret the IC50 value for this compound in a cytotoxicity assay?
A3: The IC50 (half-maximal inhibitory concentration) in a cytotoxicity assay represents the concentration of this compound that causes a 50% reduction in cell viability. A lower IC50 value indicates higher cytotoxic potency. When interpreting your results, consider the following:
-
Comparison to Known Inhibitors: Compare your IC50 values to those of other DDAH inhibitors to benchmark the potency of your compound.
-
Therapeutic Window: Ideally, the cytotoxic IC50 should be significantly higher than the IC50 for DDAH-1 enzyme inhibition to ensure a therapeutic window where the desired enzymatic effect is achieved without causing widespread cell death.
-
Cell Line Dependency: IC50 values can vary significantly between different cell lines due to factors like DDAH-1 expression levels, metabolic rates, and the presence of drug resistance mechanisms.[5]
For context, here is a summary of data for other DDAH inhibitors:
| Inhibitor | Cell Line(s) | Observed Cytotoxicity/Effects | Reference(s) |
| PD 404182 | Human dermal microvascular endothelial cells, PBMCs, T lymphocytes, macrophages | Low toxicity observed; did not induce cytotoxicity at concentrations up to 300 µM. | |
| L-257 & L-291 | Not specified in provided abstracts | Reported to be non-cytotoxic. | [6] |
| Cl-NIL | HEK293T cells | Cytotoxicity (ED50) observed at 118 µM, while in-cell DDAH1 inhibition (IC50) was 10 µM. | [4] |
Q4: What are the critical controls to include in my cytotoxicity experiments?
A4: Robust controls are essential for valid results.[7] Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial as high concentrations of some solvents can be toxic to cells.[8]
-
Untreated Control: Cells that are not exposed to the compound or vehicle. This represents 100% cell viability.
-
Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Medium-Only Control: Wells containing only cell culture medium to measure background absorbance or fluorescence.
-
Compound Control (cell-free): this compound in media without cells to check for interference with the assay reagents.[5][9]
Experimental Protocols
General Protocol for Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework. Optimization of cell seeding density, compound concentrations, and incubation times is recommended for each cell line.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls (vehicle, untreated, positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: DDAH-1 signaling pathway and point of inhibition.
Experimental Workflow
Caption: General workflow for cytotoxicity assessment.
Troubleshooting Guide
Caption: A decision tree for troubleshooting cytotoxicity assays.
Troubleshooting Guide
Problem 1: High variability in absorbance/fluorescence readings between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the 96-well plate.[5]
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps.
-
Pipetting: Use a calibrated multichannel pipette. For viscous solutions, consider reverse pipetting.[5]
-
Edge Effects: Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation.[5]
-
Problem 2: No cytotoxic effect is observed even at high concentrations of this compound.
-
Possible Cause: The compound may not be cytotoxic to the chosen cell line, the concentration range may be too low, or the incubation time is insufficient.[5]
-
Troubleshooting Steps:
-
Concentration Range: Broaden the concentration range of the inhibitor in your dose-response experiment.
-
Incubation Time: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine if a longer exposure is required.[5]
-
Cell Line Sensitivity: The selected cell line might be resistant. Consider testing a different cell line that is known to be sensitive to perturbations in the NO pathway.
-
Compound Stability: Ensure the compound is stable in the culture medium over the incubation period.
-
Problem 3: High background signal in the assay.
-
Possible Cause: The inhibitor itself may interfere with the assay chemistry (e.g., it might be colored or fluorescent), or there could be contamination.[9]
-
Troubleshooting Steps:
-
Compound Interference: Run a control with the compound in cell-free medium to see if it directly reacts with the assay reagents (e.g., reduces MTT).[5][9]
-
Media Components: Some components in the culture medium can interfere with the assay. Ensure you are using the appropriate controls.
-
Contamination: Check cultures for microbial contamination, which can affect metabolic assays.
-
Problem 4: Results from the MTT assay are inconsistent or seem unreliable.
-
Possible Cause: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[10][11] The test compound could be altering the metabolic state of the cells without killing them.
-
Troubleshooting Steps:
-
Orthogonal Assay: Use a second, mechanistically different cytotoxicity assay to confirm your results. For example, an LDH release assay, which measures membrane integrity, is a good alternative.[7][8]
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes indicative of cell death, such as membrane blebbing or detachment.
-
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Is Your MTT Assay the Right Choice? [france.promega.com]
- 10. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
hDDAH-1-IN-2 sulfate degradation products and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hDDAH-1-IN-2 sulfate (B86663). The information addresses common issues that may be encountered during experimental procedures, focusing on the stability, degradation, and biological effects of this compound.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I prepare a stock solution of hDDAH-1-IN-2 sulfate?
A1: It is recommended to prepare a stock solution of this compound in an anhydrous solvent such as DMSO. For a typical 10 mM stock solution, allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount and dissolve it in the appropriate volume of DMSO, vortexing until the solid is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided. Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, the solid form of this compound should be stored at -20°C, desiccated, and protected from light. Stock solutions in DMSO should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Stability and Degradation
Q3: What are the likely degradation products of this compound in aqueous solutions?
A3: As a sulfate salt of a small organic molecule, this compound is susceptible to hydrolysis, especially under non-neutral pH conditions. This can lead to the cleavage of the sulfate group, yielding the parent molecule (hDDAH-1-IN-2) and sulfuric acid. Depending on the core structure of hDDAH-1-IN-2, other degradation pathways such as oxidation or photolysis might occur, leading to various other degradation products. The introduction of a sulfate group can make small molecules more water-soluble but can also introduce instability, particularly in acidic conditions.[2]
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your this compound solution can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate and quantify the intact compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Experimental Issues
Q5: I am observing lower-than-expected activity of the inhibitor in my cell-based assay. What could be the cause?
A5: Lower-than-expected activity can stem from several factors:
-
Compound Degradation: The inhibitor may have degraded in the stock solution or in the aqueous culture medium. It is advisable to use freshly prepared dilutions for each experiment.
-
Precipitation: The inhibitor may have precipitated out of the solution upon dilution into your aqueous assay buffer. Visually inspect for any cloudiness or particulates.[1]
-
Inaccurate Concentration: Ensure that the initial weighing and dilutions were performed correctly.
-
Cell Permeability: The compound may have poor permeability into the cells.
Q6: My experimental results with this compound are inconsistent. What are the common sources of variability?
A6: Inconsistent results are often due to a combination of factors including:
-
Compound-related issues: Inconsistent preparation of stock and working solutions, or degradation of the compound.
-
Experimental system-related issues: Variations in cell passage number, cell density at the time of treatment, or incubation times.
-
Assay-related issues: Inconsistent reagent preparation or slight variations in the experimental protocol.[3]
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity
| Potential Cause | Troubleshooting Step |
| Degraded Stock Solution | Prepare a fresh stock solution from the solid compound. Analyze both the old and new stock solutions by HPLC or LC-MS to check for degradation products. Review storage and handling procedures to prevent future degradation.[1] |
| Inhibitor Instability in Assay Medium | Check the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider refreshing the medium with a new compound for long-term experiments. |
| Precipitation in Working Solution | Visually inspect the working solution for any precipitate. Centrifuge the solution and test the supernatant for activity. To prevent precipitation, try lowering the final concentration or including a small percentage of a co-solvent like DMSO (ensure solvent tolerance of your cells).[1] |
| Inaccurate Dosing | Verify all calculations for stock and working solution concentrations. Ensure that pipettes are properly calibrated. |
Issue 2: High Cellular Toxicity Observed
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Perform a dose-response experiment to determine the cytotoxic threshold using a cell viability assay (e.g., MTT or Trypan Blue exclusion). Conduct functional assays at concentrations below this threshold. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically ≤ 0.1%, and is consistent across all treatments, including the vehicle control. |
| On-Target Toxicity | The intended target, DDAH-1, may be crucial for cell survival in your specific cell line. Inhibition of DDAH-1 leads to an accumulation of ADMA, which can have downstream effects.[4][5] Research the role of the DDAH-1/ADMA/NO pathway in your cell model. |
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer (pH) | Time (hours) | Remaining Parent Compound (%) | Major Degradation Product (%) |
| PBS (pH 7.4) | 0 | 100 | 0 |
| 6 | 95.2 | 4.8 | |
| 24 | 85.1 | 14.9 | |
| Citrate (pH 5.0) | 0 | 100 | 0 |
| 6 | 88.3 | 11.7 | |
| 24 | 65.4 | 34.6 | |
| Carbonate (pH 9.0) | 0 | 100 | 0 |
| 6 | 92.5 | 7.5 | |
| 24 | 78.9 | 21.1 |
Table 2: Hypothetical Solubility of this compound
| Solvent | Solubility at 25°C |
| Water | ~5 mg/mL |
| PBS (pH 7.4) | ~2 mg/mL |
| DMSO | >50 mg/mL |
| Ethanol | ~1 mg/mL |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
Objective: To quantify the degradation of this compound over time in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution to 100 µM in PBS (pH 7.4).
-
Incubate the working solution in a sealed vial at 37°C.
-
Take samples at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately analyze each sample by HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of hDDAH-1-IN-2.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the t=0 sample.
-
Quantify the peak area of the intact compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the t=0 sample.
-
Monitor for the appearance and growth of new peaks, which represent degradation products.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic concentration of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Method:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.1%) in all wells, including the vehicle control.
-
Treat the cells with the different concentrations of the inhibitor and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are DDAH1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dimethylarginine Dimethylaminohydrolase - Proteopedia, life in 3D [proteopedia.org]
DDAH Inhibitor Therapeutic Index Improvement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with DDAH inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DDAH inhibitors?
Dimethylarginine dimethylaminohydrolase (DDAH) is a key enzyme responsible for the metabolism of endogenous nitric oxide synthase (NOS) inhibitors, specifically asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA).[1][2] By inhibiting DDAH, the levels of ADMA and L-NMMA increase, leading to the inhibition of NOS and a subsequent reduction in nitric oxide (NO) production.[1][2][3][4] This modulation of the DDAH/ADMA/NO pathway is a therapeutic strategy for conditions associated with excessive NO production, such as certain cancers and septic shock.[3][5][6]
Q2: What are the main challenges in developing DDAH inhibitors with a good therapeutic index?
The primary challenges in developing effective DDAH inhibitors include achieving high potency and selectivity.[5][7] Many current inhibitors are arginine-based, which can lead to off-target effects on other enzymes involved in arginine metabolism, such as NOS and arginase.[3][5] Furthermore, some inhibitors exhibit unfavorable pharmacokinetic properties, limiting their in vivo efficacy.[5][7] The development of chemically diverse, non-arginine-based inhibitors is an active area of research to overcome these limitations.[5]
Q3: What are the different isoforms of DDAH, and should I target a specific one?
Two main isoforms of DDAH have been identified in mammals: DDAH1 and DDAH2.[2][7] DDAH1 is considered the primary isoform responsible for ADMA metabolism under normal physiological conditions.[2] Silencing of DDAH1 in vascular endothelial cells leads to ADMA accumulation and decreased NO production, while silencing DDAH2 has no significant effect.[2] Therefore, most current drug development efforts are focused on designing specific inhibitors for DDAH1.[1][5]
Q4: Are there any known ADMA-independent functions of DDAH?
While the primary role of DDAH is the degradation of ADMA, some studies suggest potential ADMA-independent functions.[1][2] For instance, DDAH1 has been shown to regulate the cell cycle progression of human umbilical vein endothelial cells (HUVECs) through the Ras/Akt pathway.[1] Additionally, there is a hypothesis that metabolically inactive DDAH may still bind to ADMA, sequestering it from NOS.[1]
Troubleshooting Guide
In Vitro & Biochemical Assays
Problem: Inconsistent IC50 values for my DDAH inhibitor in biochemical assays.
-
Possible Cause 1: Assay Interference.
-
Troubleshooting: Some compounds can interfere with the assay itself, for example, by reacting directly with the detection reagents. To rule this out, run a control experiment with your inhibitor in the reaction mixture without the DDAH enzyme.[8] Additionally, some library compounds might be electrophilic and react with free thiols; repeating the assay in the presence of reduced glutathione (B108866) can help identify such false positives.[9]
-
-
Possible Cause 2: Inhibitor Stability and Solubility.
-
Troubleshooting: Ensure your inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.[10] Poor solubility can lead to precipitation and a lower effective concentration.[10] Also, consider the stability of your compound under the assay conditions (e.g., temperature, pH, light exposure) and use freshly prepared solutions.[10]
-
-
Possible Cause 3: Irreversible Inhibition.
-
Troubleshooting: If your inhibitor is an irreversible or time-dependent inactivator, the calculated IC50 value will be highly dependent on the pre-incubation time.[11] To investigate this, perform time-dependent inhibition assays where the enzyme and inhibitor are pre-incubated for varying amounts of time before adding the substrate.
-
Problem: My DDAH inhibitor shows activity against NOS or arginase.
-
Possible Cause: Lack of Selectivity.
-
Troubleshooting: This is a common issue with arginine-based inhibitors.[5] To confirm off-target effects, perform specific activity assays for each of the NOS isoforms (nNOS, eNOS, iNOS) and arginase in the presence of your inhibitor. If selectivity is an issue, consider structure-activity relationship (SAR) studies to modify the compound to improve its selectivity for DDAH1.[5][7]
-
Cell-Based Assays
Problem: My DDAH inhibitor is not increasing intracellular ADMA levels or decreasing NO production in my cell-based assay.
-
Possible Cause 1: Cell Permeability.
-
Troubleshooting: Your inhibitor may have poor cell permeability. Consider using a cell line that expresses organic cation transporters (OCTs), which have been implicated in the transport of ADMA and related molecules. Alternatively, chemical modifications to the inhibitor could improve its lipophilicity and cell penetration.
-
-
Possible Cause 2: High Endogenous DDAH Activity.
-
Troubleshooting: The cell line you are using may have very high endogenous DDAH activity, requiring a higher concentration of your inhibitor to see an effect. Measure the baseline DDAH activity in your cell lysate to confirm this.
-
-
Possible Cause 3: Redundant Pathways for NO production.
-
Troubleshooting: While the DDAH/ADMA pathway is a critical regulator of NO, other pathways can also influence NO production. Ensure that the experimental conditions are not activating alternative NO production routes that could mask the effect of your DDAH inhibitor.
-
Quantitative Data Summary
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Notes |
| 4124W | Rat DDAH | 416 | - | Weak, reversible inhibitor.[7] |
| Human DDAH | 250 | - | ||
| L-257 (Compound 13) | hDDAH1 | 22 | 13 | Selective inhibitor towards hDDAH1 over NOS and arginase.[3] |
| L-291 (Compound 14) | hDDAH1 | 20 | - | Methyl ester of L-257; converted to L-257 by liver carboxylesterases.[3] |
| PD 404182 | hDDAH1 | 9 | - | Potent and competitive inhibitor.[12][13] |
| L-NIO | hDDAH1 | - | 1.3 | Irreversible inhibitor.[14] |
| l-Nva | hDDAH1 | 1420 | 470 | Rapid reversible inhibitor.[11] |
| hDDAH-1-IN-1 | hDDAH-1 | - | 18 | Potent and selective non-amino acid catalytic site inhibitor.[13] |
| L-IPO | hDDAH-1 | - | 52 | Dual DDAH-1 and rat nNOS inhibitor.[14] |
| rat nNOS | - | 3 | ||
| Cl-NIO | hDDAH-1 | - | 1.3 | Irreversible inhibitor.[14] |
Experimental Protocols
Colorimetric DDAH Activity Assay
This assay measures the production of L-citrulline from the DDAH-mediated hydrolysis of ADMA.
Materials:
-
Recombinant human DDAH1
-
Asymmetric dimethylarginine (ADMA)
-
L-citrulline standards
-
Phosphate (B84403) buffer (pH 7.4)
-
Sulfosalicylic acid (4%)
-
Color Reagent A (e.g., diacetyl monoxime)
-
Color Reagent B (e.g., thiosemicarbazide)
-
96-well plates
Procedure:
-
Prepare serial dilutions of your DDAH inhibitor in phosphate buffer.
-
In a 96-well plate, add 20 µL of phosphate buffer (for control) or inhibitor dilutions.
-
Add 20 µL of recombinant human DDAH1 (final concentration ~0.3 µM) to each well.[15]
-
Pre-incubate the plate for 15 minutes at 37°C.[15]
-
Initiate the reaction by adding 20 µL of ADMA (final concentration ~500 µM).[15]
-
Incubate for 4 hours at 37°C.[15]
-
Stop the reaction by adding 50 µL of 4% sulfosalicylic acid to each well to deproteinize the samples.[15]
-
Centrifuge the plate to pellet the precipitated protein.[15]
-
Transfer 50 µL of the supernatant to a new 96-well plate.[15]
-
Prepare a fresh mixture of Color Reagent A and Color Reagent B (e.g., 1:3 ratio) and add 100 µL to each well.[15]
-
Incubate at 95°C for 15-30 minutes.[15]
-
Cool the plate to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).[15]
-
Generate a standard curve using the L-citrulline standards to determine the concentration of L-citrulline produced in each well.
-
Calculate the percentage of DDAH1 inhibition for each inhibitor concentration and determine the IC50 value.
Fluorometric DDAH Activity Assay
This high-throughput screening assay uses S-methyl-L-thiocitrulline (SMTC) as a substrate, which produces methanethiol (B179389) upon hydrolysis by DDAH. Methanethiol is then detected by a fluorogenic reagent.
Materials:
-
Recombinant human DDAH1
-
S-methyl-L-thiocitrulline (SMTC)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Phosphate buffer (pH 7.4)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of your DDAH inhibitor in phosphate buffer.
-
In a 96-well black plate, add buffer (for control) or inhibitor dilutions.
-
Add recombinant human DDAH1 to each well.
-
Add CPM solution.
-
Pre-incubate for 10 minutes at room temperature, protected from light.[15]
-
Initiate the reaction by adding SMTC.
-
Immediately begin continuous kinetic measurement of fluorescence intensity (Excitation ~385 nm, Emission ~465 nm) at 37°C for 30-60 minutes.[15]
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Calculate the percentage of DDAH1 inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: The DDAH/ADMA/NO signaling pathway and the point of intervention for DDAH inhibitors.
Caption: A general experimental workflow for the screening and validation of DDAH inhibitors.
Caption: A troubleshooting flowchart for addressing inconsistent in vitro results with DDAH inhibitors.
References
- 1. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 2. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]
- 4. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validating the inhibitory effect of hDDAH-1-IN-2 sulfate on DDAH-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of a novel compound, such as hDDAH-1-IN-2 sulfate, on dimethylarginine dimethylaminohydrolase-1 (DDAH-1). It offers a comparative analysis with established DDAH-1 inhibitors, supported by experimental data and detailed protocols.
The Role of DDAH-1 in Nitric Oxide Signaling
Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in regulating the bioavailability of nitric oxide (NO).[1] It achieves this by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1] By inhibiting DDAH-1, the concentration of ADMA increases, leading to a reduction in NO production.[1] This mechanism holds therapeutic promise for conditions characterized by excessive NO production, such as septic shock and certain cancers.[1][2] DDAH-1 is the primary isoform responsible for metabolizing ADMA.[3]
Performance Comparison of DDAH-1 Inhibitors
The efficacy of a new DDAH-1 inhibitor can be benchmarked against known inhibitors. The following table summarizes the in vitro potency of several notable DDAH-1 inhibitors.
| Inhibitor | Target | IC50 (µM) | Mechanism of Action | Reference(s) |
| New Inhibitor (e.g., this compound) | hDDAH-1 | Data to be determined | Data to be determined | |
| PD 404182 | hDDAH-1 | 9 | Competitive, potentially irreversible or slowly-dissociating | [1][4] |
| L-257 | DDAH-1 | 20 - 22 | Selective DDAH-1 inhibitor | [1][5] |
| ZST316 | hDDAH-1 | ~1 (revised to 261 nM) | Not specified | [6][7] |
| DD1E5 | DDAH-1 | Not specified | Inhibits proliferation of human prostate cancer cells | [2][6] |
| 4124W | rat and human DDAH | 416 (rat), 250 (human) | Weak, reversible inhibitor | [2][8] |
Cellular Effects of DDAH-1 Inhibition
Validating the inhibitory effect extends beyond in vitro assays to cell-based models. Key parameters to assess are the intracellular accumulation of ADMA and the subsequent reduction in NO production.
| Inhibitor | Cell Line | Concentration (µM) | Effect on Intracellular ADMA | Effect on Nitric Oxide (NO) Production | Reference(s) |
| New Inhibitor (e.g., this compound) | e.g., Endothelial Cells | To be determined | To be determined | To be determined | |
| PD 404182 | Endothelial Cells | Not specified | ~70% increase | Effective in suppressing LPS-induced NO spike | [1] |
| L-257 | Endothelial Cells | Not specified | ~60% increase | As effective as PD 404182 in suppressing LPS-induced NO spike | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
In Vitro DDAH-1 Inhibition Assay (L-Citrulline Production Assay)
This protocol determines the in vitro inhibitory activity of a compound against human DDAH-1 by measuring the production of L-citrulline.[1]
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA) as substrate
-
Phosphate buffer
-
Colorimetric reagent (e.g., a mixture of diacetyl monoxime and thiosemicarbazide)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing recombinant human DDAH-1 in a suitable buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate, ADMA.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 hours).[9]
-
Stop the reaction and add the colorimetric reagent.
-
Heat the plate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.[1]
-
Calculate the concentration of L-citrulline produced by comparing the absorbance to a standard curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of DDAH-1 inhibition on NO production in cells, often stimulated with lipopolysaccharide (LPS).[1]
Materials:
-
Cultured cells (e.g., endothelial cells)
-
Lipopolysaccharide (LPS)
-
Test inhibitor
-
Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) standard
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test inhibitor at various concentrations for a predetermined time.
-
Stimulate the cells with LPS to induce NO production.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant.
-
Incubate for a short period to allow for the colorimetric reaction to occur.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.[1]
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the biological context and experimental procedures.
Caption: DDAH/ADMA/NOS Signaling Pathway and Point of Inhibition.
Caption: Experimental workflow for validating DDAH-1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DDAH Inhibitors in Cancer Research: Benchmarking hDDAH-1-IN-2 sulfate
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dimethylarginine dimethylaminohydrolase (DDAH) presents a compelling therapeutic strategy in oncology. By modulating the nitric oxide (NO) signaling pathway, DDAH inhibitors can impact critical aspects of tumor biology, including angiogenesis and cell proliferation. This guide provides a comparative overview of various DDAH inhibitors, with a focus on human DDAH-1 (hDDAH-1), to serve as a benchmark for evaluating emerging compounds like hDDAH-1-IN-2 sulfate (B86663).
The DDAH/ADMA/NO Signaling Pathway and Its Role in Cancer
Dimethylarginine dimethylaminohydrolase (DDAH) is a key enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). In many cancers, elevated DDAH-1 expression leads to increased NO production, which can promote tumor growth, angiogenesis, and metastasis.[1] Inhibiting DDAH-1 activity leads to the accumulation of ADMA, which in turn suppresses NO synthesis, offering a potential therapeutic intervention.[1]
Caption: The DDAH/ADMA/NO signaling pathway and the point of intervention for DDAH inhibitors.
Comparative Analysis of DDAH-1 Inhibitors
While preclinical data for this compound in cancer is not extensively available in the public domain, we can benchmark its potential against other well-characterized DDAH-1 inhibitors. The "sulfate" formulation of a drug can influence its solubility, stability, and bioavailability.[2]
Quantitative Performance Comparison
The following table summarizes the in vitro potency of several DDAH-1 inhibitors. This data is crucial for comparing the efficacy of novel compounds.
| Inhibitor | DDAH-1 IC50 | Mechanism of Action | Selectivity |
| This compound | Data not available | Presumed DDAH-1 inhibitor | Data not available |
| PD 404182 | 9 µM | Competitive, potentially irreversible | Also inhibits HDAC8 (IC50 = 0.011 µM) |
| L-257 | 20 µM - 22 µM | Selective DDAH-1 inhibitor | Selective for DDAH-1 over NOS and arginase |
| ZST316 | ~1 µM (murine DDAH-1) | DDAH-1 inhibitor | Data not available |
| DD1E5 | Ki of 2.05 ± 0.15 μM | Competitive inhibitor | Data not available |
Efficacy in Cell-Based Assays
The effects of DDAH-1 inhibitors on intracellular ADMA levels and subsequent NO production are critical indicators of their cellular activity.
| Inhibitor | Cell Line | Concentration (µM) | Effect on Intracellular ADMA | Effect on Nitric Oxide (NO) Production |
| This compound | Data not available | Data not available | Data not available | Data not available |
| PD 404182 | Vascular Endothelial Cells | 20 | ~70% increase | Attenuated LPS-induced NO production |
| L-257 | Vascular Endothelial Cells | Not specified | ~60% increase | As effective as PD 404182 in suppressing LPS-induced NO spike |
| ZST316 | MDA-MB-231 (Breast Cancer) | 100 | ~40% increase | Not specified |
| DD1E5 | Prostate Cancer Cells | Not specified | Significantly increased | Reduced |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of novel inhibitors like this compound, detailed experimental protocols are essential.
DDAH-1 Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of DDAH-1 by measuring the production of L-citrulline from the substrate ADMA.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA)
-
L-citrulline standards
-
Phosphate (B84403) buffer
-
Sulfosalicylic acid
-
Color Reagents A and B
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in phosphate buffer.
-
In a 96-well plate, add the inhibitor dilutions and recombinant human DDAH-1.
-
Pre-incubate the plate at 37°C.
-
Initiate the enzymatic reaction by adding ADMA.
-
Incubate at 37°C.
-
Stop the reaction by adding sulfosalicylic acid.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate and add color reagents.
-
Incubate at 95°C to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Generate a standard curve with L-citrulline to quantify the product and determine the IC50 value of the inhibitor.
Caption: A simplified workflow for the DDAH-1 inhibition assay.
Nitric Oxide Measurement (Griess Assay)
This assay indirectly measures NO production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.[3]
Materials:
-
Cell culture supernatant
-
Griess Reagent A (Sulfanilamide solution)
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite standards
Procedure:
-
Culture cells and treat with DDAH inhibitors.
-
Collect the cell culture supernatant.
-
Add Griess Reagent A to the supernatant and standards in a 96-well plate.
-
Incubate at room temperature, protected from light.
-
Add Griess Reagent B to all wells.
-
Incubate again at room temperature, protected from light, to allow for the development of a magenta color.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from the standard curve.[3]
Endothelial Tube Formation Assay
This in vitro assay assesses the anti-angiogenic potential of DDAH inhibitors.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Cell culture medium and supplements
-
Test inhibitors
Procedure:
-
Coat a 96-well plate with the basement membrane matrix and allow it to solidify.
-
Prepare a suspension of HUVECs in a medium containing the test inhibitor or vehicle control.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate to allow for the formation of capillary-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
Caption: Key parameters for the comparative evaluation of DDAH inhibitors in cancer research.
Conclusion
The landscape of DDAH inhibitors in cancer research is evolving, with several compounds demonstrating promising preclinical activity. While direct comparative data for this compound is currently limited, this guide provides a framework for its evaluation against established inhibitors. By utilizing standardized experimental protocols and focusing on key performance metrics, researchers can effectively benchmark novel DDAH inhibitors and accelerate the development of this therapeutic class for cancer treatment.
References
- 1. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 2. The first-in-human study of the hydrogen sulfate (Hyd-sulfate) capsule of the MEK1/2 inhibitor AZD6244 (ARRY-142886): a phase I open-label multicenter trial in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Potency Showdown: A Comparative Guide to hDDAH-1-IN-2 sulfate and L-257 for DDAH-1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two inhibitors of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1): hDDAH-1-IN-2 sulfate (B86663) and L-257. This document synthesizes available experimental data, details established methodologies for assessing inhibitor potency, and visualizes the pertinent biological pathways.
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By degrading ADMA, DDAH-1 promotes the synthesis of NO, a key signaling molecule in various physiological processes, including vasodilation and immune responses. Inhibition of DDAH-1 is a promising therapeutic strategy for diseases characterized by excessive NO production. This guide offers a head-to-head comparison of two DDAH-1 inhibitors to aid researchers in selecting the appropriate tool for their studies.
Quantitative Performance Comparison
A direct quantitative comparison of the in vitro potency of hDDAH-1-IN-2 sulfate and L-257 is currently limited by the lack of a publicly available IC50 value for this compound. However, qualitative descriptions and available quantitative data for L-257 are presented below.
| Parameter | This compound | L-257 |
| Target | Human DDAH-1[1][2] | Human DDAH-1[3] |
| IC50 Value | Not publicly available | 20 - 22 µM[3] |
| Description | A selective and orally active inhibitor of human DDAH-1 with an excellent profile regarding cell toxicity/viability.[1][2] | A well-characterized DDAH-1 inhibitor. |
| Chemical Structure | N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine sulfate | NG-(2-Methoxyethyl)-L-arginine |
| CAS Number | 2747921-54-4 | Not readily available |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the DDAH-1 signaling pathway and the experimental workflow for assessing their potency.
Caption: DDAH-1 signaling pathway and points of inhibition.
The diagram above illustrates how DDAH-1 metabolizes ADMA, a competitive inhibitor of NOS. By inhibiting DDAH-1, both this compound and L-257 lead to an accumulation of ADMA, which in turn reduces the production of nitric oxide.
References
Unraveling the Selectivity of hDDAH-1-IN-2 Sulfate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of hDDAH-1-IN-2 sulfate (B86663), a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), with other notable DDAH inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
hDDAH-1-IN-2 sulfate's active component, N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, demonstrates potent and specific inhibition of hDDAH-1, an enzyme pivotal in the regulation of nitric oxide (NO) signaling. The selectivity of this compound for DDAH-1 over its isoform, DDAH-2, is a critical attribute for its potential as a research tool and therapeutic agent.
Quantitative Comparison of DDAH Inhibitors
The inhibitory potency of hDDAH-1-IN-2 and alternative DDAH inhibitors against DDAH-1 is summarized in the table below. It is crucial to note that recent scientific evidence strongly indicates that DDAH-2 does not significantly metabolize asymmetric dimethylarginine (ADMA), the substrate utilized in standard DDAH-1 activity assays.[1] Consequently, a direct comparison of IC50 or Ki values for DDAH-2 using these methods is not mechanistically meaningful. The selectivity of these inhibitors for DDAH-1 over DDAH-2 is, therefore, exceptionally high, bordering on absolute, as DDAH-2 lacks the specific enzymatic activity that is being inhibited.
| Inhibitor | Chemical Name | DDAH-1 Inhibition | DDAH-2 Inhibition | Selectivity for DDAH-1 |
| hDDAH-1-IN-2 | N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine | Ki = 18 μM[2][3] | Not applicable (see note above) | Highly Selective |
| L-257 | Nω-(2-methoxyethyl)-L-arginine | IC50 = 22 μM | Not applicable (see note above) | Selective |
| L-291 | Nω-(2-methoxyethyl)-L-arginine methyl ester | IC50 = 20 μM | Not applicable (see note above) | Selective |
Note: The inhibitory activity of the listed compounds is determined by their ability to block the metabolism of ADMA by DDAH-1. As DDAH-2 does not efficiently metabolize ADMA, a comparable inhibitory value cannot be determined through this assay, signifying a high degree of intrinsic selectivity for DDAH-1.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental approach to determining inhibitor selectivity, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of DDAH inhibitors.
DDAH-1 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the activity of DDAH-1 by measuring the production of L-citrulline from the substrate ADMA.
Materials:
-
Recombinant human DDAH-1
-
This compound or other inhibitors
-
Asymmetric dimethylarginine (ADMA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Color Reagent A: 0.8% Diacetyl monoxime, 0.2% N-(1-naphthyl)ethylenediamine in 5% H2SO4
-
Color Reagent B: 0.5% Thiosemicarbazide in 5% H2SO4
-
L-Citrulline standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the DDAH inhibitor in Assay Buffer.
-
Prepare a stock solution of ADMA in Assay Buffer.
-
Prepare a standard curve of L-citrulline in Assay Buffer (e.g., 0-100 µM).
-
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of Assay Buffer (for control) or inhibitor dilution.
-
Add 20 µL of recombinant human DDAH-1 to each well.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ADMA solution (final concentration typically 100-500 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of a freshly prepared 2:1 mixture of Color Reagent A and Color Reagent B.
-
Incubate the plate at 95-100°C for 10-15 minutes.
-
Cool the plate to room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the L-citrulline standards.
-
Calculate the concentration of L-citrulline produced in each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Intracellular ADMA Measurement by HPLC
This method is used to assess the effect of DDAH inhibitors on intracellular ADMA levels in cell-based assays.
Materials:
-
Cell culture reagents
-
DDAH inhibitor
-
Internal standard (e.g., monomethyl-L-arginine, L-NMMA)
-
Perchloric acid
-
HPLC system with a fluorescence detector
-
o-phthaldialdehyde (OPA) derivatizing reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells (e.g., endothelial cells) to confluence.
-
Treat cells with the DDAH inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse the cells.
-
Deproteinize the cell lysate by adding perchloric acid and centrifuge to pellet the protein.
-
Collect the supernatant containing the amino acids.
-
-
Derivatization:
-
Mix the supernatant with the OPA reagent to derivatize the primary amines of ADMA and the internal standard.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column.
-
Separate the amino acids using a gradient elution.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification:
-
Quantify the ADMA concentration by comparing the peak area of ADMA to that of the internal standard and a standard curve.
-
Nitric Oxide (NO) Measurement using the Griess Assay
This assay measures the accumulation of nitrite (B80452) (a stable breakdown product of NO) in cell culture medium as an indicator of NO production.
Materials:
-
Cell culture medium from treated cells
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic solution)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect the cell culture medium from cells treated with or without a DDAH inhibitor and/or a stimulus for NO production (e.g., lipopolysaccharide, LPS).
-
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of the collected cell culture medium.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM).
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.[4]
-
This comprehensive guide provides researchers with the necessary information to understand and evaluate the selectivity of this compound. The provided data and detailed protocols will aid in the design and execution of experiments aimed at further elucidating the role of DDAH-1 in various physiological and pathological processes.
References
- 1. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 2. Determination of dimethylarginine dimethylaminohydrolase activity in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Griess Test [protocols.io]
Navigating the Specificity of DDAH-1 Inhibition: A Comparative Analysis of hDDAH-1-IN-2 Sulfate and its Cross-Reactivity with Nitric Oxide Synthases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting in vivo effects. This guide provides a comprehensive comparison of hDDAH-1-IN-2 sulfate (B86663), a known inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), and delves into the critical aspect of its cross-reactivity with nitric oxide synthases (NOS).
hDDAH-1-IN-2 is recognized as a selective, orally active inhibitor of human DDAH-1. The primary role of DDAH-1 is the metabolic clearance of endogenous nitric oxide synthase (NOS) inhibitors, namely asymmetric dimethylarginine (ADMA) and L-N-monomethylarginine (L-NMMA). By impeding DDAH-1, hDDAH-1-IN-2 leads to the accumulation of these inhibitors, which in turn attenuates the production of nitric oxide (NO) by the three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This indirect regulation of NO synthesis makes DDAH-1 an attractive therapeutic target for conditions associated with excessive NO production.
However, the structural similarity between the substrates of DDAH-1 and the substrate of NOS (L-arginine) raises the potential for DDAH-1 inhibitors to directly interact with and inhibit NOS isoforms. This off-target activity could confound experimental data and lead to unintended physiological consequences. Therefore, a thorough assessment of an inhibitor's selectivity is crucial.
Quantitative Analysis of Inhibitor Potency
To date, specific quantitative data on the direct inhibitory activity of hDDAH-1-IN-2 sulfate against the isoforms of nitric oxide synthase has not been extensively published. The available data primarily focuses on its high potency as an inhibitor of hDDAH-1. For a comprehensive understanding, it is imperative to evaluate the inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against nNOS, eNOS, and iNOS.
For comparative purposes, other documented DDAH-1 inhibitors, such as L-257 and L-291, have been reported to be selective for DDAH-1 over the three primary NOS isoforms.[1] This highlights the feasibility of developing DDAH-1 inhibitors with minimal off-target effects on NOS.
Table 1: Inhibitory Activity of hDDAH-1-IN-2
| Target | Inhibitor | Known Quantitative Data |
| hDDAH-1 | hDDAH-1-IN-2 | Potent inhibitor |
| nNOS | hDDAH-1-IN-2 | Data not available |
| eNOS | hDDAH-1-IN-2 | Data not available |
| iNOS | hDDAH-1-IN-2 | Data not available |
Signaling Pathway and Experimental Workflow
The interplay between DDAH-1 and NOS is a critical signaling pathway in various physiological and pathological processes. The following diagram illustrates this pathway and the point of intervention for a DDAH-1 inhibitor.
To ascertain the selectivity of a DDAH-1 inhibitor, a systematic experimental workflow is necessary. This involves parallel in vitro enzyme inhibition assays for DDAH-1 and the three NOS isoforms.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible data. Below are representative methodologies for conducting in vitro inhibition assays for both hDDAH-1 and nitric oxide synthases.
Protocol 1: In Vitro hDDAH-1 Inhibition Assay (Colorimetric)
This protocol is based on the quantification of L-citrulline, a product of ADMA metabolism by DDAH-1.
Materials:
-
Recombinant human DDAH-1
-
This compound
-
Asymmetric dimethylarginine (ADMA)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Sulfosalicylic acid (4%)
-
Color Reagent A (e.g., diacetyl monoxime)
-
Color Reagent B (e.g., thiosemicarbazide (B42300) in acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in phosphate buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add 20 µL of phosphate buffer (for control) or the inhibitor dilutions.
-
Add 20 µL of recombinant human DDAH-1 (final concentration ~0.3 µM) to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of ADMA (final concentration ~500 µM).
-
Incubate the plate for 4 hours at 37°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of 4% sulfosalicylic acid to each well to precipitate the protein.
-
Centrifuge the plate to pellet the precipitated protein.
-
Color Development: Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of a freshly prepared mixture of Color Reagent A and Color Reagent B.
-
Incubate at 95°C for 15-30 minutes.
-
Cool the plate to room temperature.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 464 nm or 540 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite (B80452), a stable breakdown product of NO.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
This compound
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing L-arginine, NADPH, BH4, and calmodulin (if applicable) in the NOS assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the inhibitor dilutions or assay buffer (for control).
-
Add the NOS enzyme (nNOS, eNOS, or iNOS) to each well.
-
Reaction Initiation: Add the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Nitrite Detection: Add Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration in each sample from the standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.
Conclusion
While this compound is a valuable tool for studying the physiological and pathological roles of DDAH-1, a complete understanding of its pharmacological profile requires a thorough investigation of its selectivity against nitric oxide synthases. The absence of such data in the public domain underscores the need for further research in this area. The experimental protocols provided in this guide offer a framework for researchers to independently assess the cross-reactivity of this compound and other DDAH-1 inhibitors, thereby ensuring the generation of robust and accurately interpreted scientific findings. This rigorous approach to inhibitor characterization is essential for the advancement of drug discovery programs targeting the DDAH/ADMA/NOS pathway.
References
Efficacy Showdown: A Comparative Guide to DDAH-1 Inhibitors ZST316 and hDDAH-1-IN-2 sulfate
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the efficacy of two notable dimethylarginine dimethylaminohydrolase-1 (DDAH-1) inhibitors: ZST316 and hDDAH-1-IN-2 sulfate. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to facilitate informed decisions in the selection and application of these compounds for research and therapeutic development.
Introduction to DDAH-1 Inhibition
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, the concentration of ADMA increases, leading to a subsequent reduction in NO production. This mechanism holds significant therapeutic potential in pathologies characterized by excessive NO production, such as certain cancers and septic shock.[1] This guide focuses on a head-to-head comparison of two DDAH-1 inhibitors, ZST316 and this compound, to evaluate their relative efficacy.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for ZST316 and this compound, providing a direct comparison of their inhibitory potency and effects in various experimental models.
Table 1: In Vitro Potency Against Human DDAH-1
| Parameter | ZST316 | This compound | Reference(s) |
| IC50 | 3 µM | Data not available | [2] |
| Ki | 1 µM | Data not available | [2] |
| Mechanism of Action | Arginine Analogue | Data not available | [2] |
Table 2: Cell-Based Assay Performance
| Parameter | ZST316 | This compound | Reference(s) |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | Data not available | [3] |
| Effect on Intracellular ADMA | 40% increase at 100 µM | Data not available | [3] |
| Effect on L-Citrulline (DDAH-1 product) | 38% decrease at 100 µM | Data not available | [3] |
| Effect on Vasculogenic Mimicry | Significant dose-dependent attenuation | Data not available | [3] |
Table 3: In Vivo Pharmacokinetic Profile in Mice
| Parameter | ZST316 (Intraperitoneal Administration) | This compound | Reference(s) |
| Dose | 30 mg/kg/day (chronic) | Data not available | [2] |
| Bioavailability | 59% | Data not available | [2] |
| Half-life (t1/2) | 6 hours (single dose) | Data not available | [2] |
| Maximum Concentration (Cmax) | 67.4 µg/mL (single intravenous dose) | Data not available | [2] |
| Tolerability | Well-tolerated with no significant changes in body weight or signs of toxicity during chronic treatment | Data not available | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and the experimental approach for comparing these inhibitors, the following diagrams have been generated using the DOT language.
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Non-Arginine Scaffolds: A Comparative Guide to DDAH1 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a perpetual frontier. In the landscape of nitric oxide (NO) modulation, the inhibition of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) has emerged as a promising therapeutic strategy. However, the early generations of arginine-based inhibitors have been fraught with limitations, paving the way for the development of novel non-arginine based compounds with superior pharmacological profiles. This guide provides an objective comparison of these two classes of DDAH1 inhibitors, supported by experimental data, detailed methodologies, and visual pathway representations.
The rationale for DDAH1 inhibition stems from its critical role in the NO signaling pathway. DDAH1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH1, the levels of ADMA rise, leading to a reduction in NO production. This mechanism is particularly relevant in pathological conditions characterized by excessive NO synthesis, such as certain cancers, neurodegenerative disorders, and septic shock.
The Limitations of Arginine-Based DDAH1 Inhibitors
The initial foray into DDAH1 inhibition naturally focused on molecules mimicking the enzyme's natural substrate, L-arginine. While these compounds were instrumental in validating DDAH1 as a therapeutic target, they possess several inherent disadvantages that have hindered their clinical translation:
-
Limited Potency: Many arginine-based inhibitors exhibit modest inhibitory activity, often in the micromolar range.
-
Poor Selectivity: Their structural similarity to L-arginine often leads to off-target effects, primarily through the inhibition of NOS isoforms and arginase, another enzyme that utilizes L-arginine. This lack of selectivity can lead to complex and unpredictable physiological effects.
-
Unfavorable Pharmacokinetics: Arginine-based inhibitors generally suffer from poor oral bioavailability and rapid metabolism, limiting their therapeutic utility.
These challenges have spurred the exploration of chemically diverse, non-arginine scaffolds to identify a new generation of DDAH1 inhibitors with improved "drug-like" properties.
Unveiling the Advantages: Non-Arginine Based DDAH1 Inhibitors
The development of non-arginine based DDAH1 inhibitors represents a significant advancement in the field. By moving away from the substrate-mimetic approach, researchers have been able to design molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
Key Advantages:
-
Improved Potency and Diverse Mechanisms: Non-arginine based inhibitors have demonstrated potent DDAH1 inhibition, with some compounds exhibiting competitive, and in some cases, irreversible or slowly-dissociating inhibitory mechanisms. This allows for a more sustained and effective modulation of the DDAH1 pathway.
-
Enhanced Selectivity: By exploring novel chemical scaffolds, it is possible to achieve greater selectivity for DDAH1 over other related enzymes like DDAH2, NOS isoforms, and arginase. This minimizes off-target effects and enhances the therapeutic window.
-
Favorable Pharmacokinetics: The chemical diversity of non-arginine based inhibitors allows for the optimization of pharmacokinetic properties, leading to improved oral bioavailability, metabolic stability, and in vivo efficacy.
-
Novel Intellectual Property: The exploration of new chemical matter provides opportunities for novel intellectual property, a crucial aspect of drug development.
Quantitative Comparison of DDAH1 Inhibitors
The following tables provide a summary of the inhibitory potency and selectivity of representative arginine-based and non-arginine based DDAH1 inhibitors.
Table 1: Inhibitory Potency against DDAH1
| Inhibitor | Class | IC50 (µM) | Ki (µM) | Reference(s) |
| L-257 | Arginine-based | 20 - 22 | 13 | [1][2] |
| ZST316 | Arginine-based | 3 | 1 (revised to 0.261) | [2] |
| PD 404182 | Non-arginine based | 9 | - | [1] |
| DD1E5 | Non-arginine based | - | 2.05 | [3] |
Table 2: Selectivity Profile of DDAH1 Inhibitors
| Inhibitor | Class | Selectivity over DDAH2 | Selectivity over NOS | Selectivity over Arginase | Other Off-Target Effects | Reference(s) |
| L-257 | Arginine-based | Selective for DDAH1 | Selective over NOS | Selective over arginase | - | [2] |
| ZST316 | Arginine-based | Not explicitly stated | Selective over NOS | Selective over arginase | - | [2] |
| PD 404182 | Non-arginine based | Data not readily available | Not explicitly stated | Not explicitly stated | Inhibits HDAC8 (IC50 = 0.011 µM) and SARS-CoV-2 Mpro (IC50 = 0.081 µM) | [4] |
| DD1E5 | Non-arginine based | Not explicitly stated | Not explicitly stated | Not explicitly stated | - | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the DDAH1 signaling pathway and a general workflow for assessing DDAH1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vivo Efficacy of hDDAH-1 Inhibitors: A Comparative Analysis Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative overview of the in vivo efficacy of investigational human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitors against established drugs in relevant preclinical models. Due to the absence of publicly available information on a compound designated "hDDAH-1-IN-2 sulfate," this guide will focus on other researched hDDAH-1 inhibitors with available in vivo data, namely ZST316 and L-257. These inhibitors are being explored in therapeutic areas such as oncology and sepsis. Their performance will be contrasted with standard-of-care agents in similar preclinical settings.
Executive Summary
Inhibition of hDDAH-1, an enzyme responsible for the degradation of the endogenous nitric oxide synthase (NOS) inhibitor asymmetric dimethylarginine (ADMA), presents a novel therapeutic strategy. By increasing ADMA levels, hDDAH-1 inhibitors can modulate nitric oxide (NO) production, which has implications in diseases characterized by excessive NO signaling, such as certain cancers and septic shock. This guide summarizes the available in vivo data for the hDDAH-1 inhibitors ZST316 in triple-negative breast cancer (TNBC) models and L-257 in sepsis models, comparing them to paclitaxel (B517696) and antibiotics, respectively.
DDAH-1 Signaling Pathway and Inhibition
The DDAH-1 enzyme plays a crucial role in the nitric oxide signaling pathway. It metabolizes ADMA, which is an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By inhibiting DDAH-1, levels of ADMA increase, leading to a reduction in NO production. In pathological conditions like cancer, where NO can promote angiogenesis and tumor progression, DDAH-1 inhibition is a potential therapeutic approach.
In Vivo Efficacy Comparison: hDDAH-1 Inhibitors vs. Established Drugs
Oncology: Triple-Negative Breast Cancer (TNBC)
The hDDAH-1 inhibitor ZST316 has been investigated for its potential in treating TNBC, a subtype of breast cancer with limited targeted therapy options. The rationale is that by inhibiting DDAH-1, and subsequently NO production, ZST316 can suppress vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like networks.[1] The established drug for comparison is paclitaxel, a standard-of-care chemotherapeutic agent for TNBC.
Quantitative Data Summary: ZST316 vs. Paclitaxel in TNBC Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Readout | Outcome | Citation(s) |
| ZST316 | SCID Mice | MDA-MB-231 | 30 mg/kg, i.p., daily for 5 days | Tumor Penetration | Detected in tumor tissue at 6.47 µM after 1h and 0.13 µM after 24h. | [2] |
| Paclitaxel | Nude Mice | MDA-MB-231 | 10 mg/kg, i.p., every 4 days for 6 doses | Tumor Growth Inhibition | Significant inhibition of tumor growth compared to control. | [3] |
| Paclitaxel | Nude Mice | MDA-MB-231 | Not Specified | Tumor Growth Inhibition | Monotherapy induced tumor autophagy. | [4][5] |
Note: Direct comparative in vivo efficacy data (e.g., tumor growth inhibition) for ZST316 was not publicly available. The provided data for ZST316 demonstrates target engagement in the tumor tissue.
Sepsis
The hDDAH-1 inhibitor L-257 has been evaluated in preclinical models of sepsis. The therapeutic hypothesis is that during septic shock, excessive NO production contributes to vasodilation and hypotension. By inhibiting DDAH-1, L-257 can increase ADMA levels, thereby reducing NO synthesis and improving hemodynamic stability. The established therapy for comparison is a broad-spectrum antibiotic, imipenem.
Quantitative Data Summary: L-257 vs. Antibiotics in Murine Sepsis Models
| Treatment | Animal Model | Sepsis Induction | Dosing Regimen | Key Efficacy Readout | Outcome | Citation(s) |
| L-257 | Mice | Cecal Ligation and Puncture (CLP) | Not specified | Survival | Data on survival rate not specified in the provided context. | |
| Imipenem | Mice | CLP | Every 12h for 5 days | Survival | 25% survival when initiated 6h post-CLP in mice with high IL-6 levels. | [6] |
| Imipenem | Mice | CLP | Every 12h for 5 days | Survival | Decreased absolute risk of death by 17-23% regardless of injury severity. | [7] |
| Imipenem | Swiss Mice | CLP | Every 8h for 3 days | Survival | Increased survival rate compared to saline-treated animals. | [8] |
Note: While L-257 has shown promise in sepsis models, direct comparative survival data against standard antibiotic therapy was not available in the searched literature.
Experimental Protocols
Triple-Negative Breast Cancer Xenograft Model
This protocol describes the establishment of a TNBC xenograft model in mice to evaluate the in vivo efficacy of anti-cancer agents.
Detailed Methodology:
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used.
-
Tumor Cell Inoculation: A suspension of MDA-MB-231 cells (typically 2 x 10^6 cells in a volume of 10 µL) is injected into the mammary fat pad (orthotopic model) or subcutaneously in the flank.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Treatment: Once tumors reach a specified volume (e.g., 400-500 mm³), treatment with the investigational compound (e.g., ZST316) or the established drug (e.g., paclitaxel) is initiated.[2]
-
Efficacy Evaluation: Primary endpoints include tumor growth inhibition and survival. Tumors may be harvested at the end of the study for further analysis (e.g., pharmacokinetics, biomarker analysis).
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is considered a gold standard for inducing polymicrobial sepsis in rodents, mimicking the clinical course of human sepsis.
Detailed Methodology:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve. The ligated cecum is punctured (e.g., with a 21-gauge needle) to allow fecal contents to leak into the peritoneal cavity, inducing peritonitis.
-
Fluid Resuscitation: Post-surgery, animals receive fluid resuscitation (e.g., with saline) to mimic clinical management.
-
Treatment: Therapeutic intervention, such as the administration of an hDDAH-1 inhibitor or antibiotics, is initiated at a predetermined time point post-CLP.
-
Monitoring: Animals are monitored for signs of sepsis and survival over a set period (e.g., 7-10 days).
Conclusion
The available preclinical data suggests that hDDAH-1 inhibitors like ZST316 and L-257 have therapeutic potential in oncology and sepsis, respectively. ZST316 demonstrates good tumor penetration in a TNBC model, a prerequisite for efficacy. L-257 has shown positive effects on hemodynamics in sepsis models. However, a direct comparison of the in vivo efficacy of these investigational agents against established drugs is hampered by the lack of head-to-head studies and publicly available quantitative efficacy data for the hDDAH-1 inhibitors. Further in vivo studies focusing on efficacy endpoints such as tumor growth inhibition and survival are warranted to fully elucidate the therapeutic potential of this class of inhibitors relative to the current standards of care.
References
- 1. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Early antibiotic administration but not antibody therapy directed against IL-6 improves survival in septic mice predicted to die based upon high IL-6 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotics improve survival in sepsis independent of injury severity but do not change mortality in mice with markedly elevated interleukin 6 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel DDAH-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging dimethylarginine dimethylaminohydrolase-1 (DDAH-1) inhibitors. This document synthesizes experimental data on their performance, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Inhibition of DDAH-1 leads to an accumulation of ADMA, which in turn reduces NO production.[1][2] This mechanism holds therapeutic potential in conditions characterized by excessive NO production, such as septic shock, certain cancers, and neurodegenerative disorders.[1][3] This guide focuses on a head-to-head comparison of several novel DDAH-1 inhibitors, providing a comprehensive overview of their inhibitory profiles and cellular effects to aid in the selection of appropriate research tools.
Quantitative Performance Comparison
The following table summarizes key quantitative data for several novel DDAH-1 inhibitors. This data is essential for comparing their potency and mechanism of action.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Mechanism of Action | Reference(s) |
| PD 404182 | Human DDAH-1 | 9 | - | Competitive, potentially irreversible or slowly-dissociating | [4][5][6][7] |
| L-257 | Human DDAH-1 | 20 - 22 | - | Substrate-like, selective DDAH-1 inhibitor | [4][5][7] |
| ZST316 | Human DDAH-1 | 3 | 1 (revised to 0.261) | Acylsulfonamide isostere of carboxylate | [5][8] |
| DD1E5 | Human DDAH-1 | - | 2.05 ± 0.15 | Competitive, tight binding | [5] |
| Cl-NIO | Human DDAH-1 | 6.6 ± 0.2 (in cell) | 1.3 ± 0.6 | Time- and concentration-dependent, irreversible | [4] |
Cellular Activity Comparison
This table outlines the effects of these inhibitors on cellular markers, providing insight into their biological activity in a cellular context.
| Inhibitor | Cell Line | Concentration (µM) | Effect on Intracellular ADMA | Effect on Nitric Oxide (NO) Production | Reference(s) |
| PD 404182 | Vascular Endothelial Cells | 20 | ~70% increase | Attenuated LPS-induced NO production, as effective as L-257 | [7] |
| L-257 | Vascular Endothelial Cells | 20 | ~60% increase | Effective in suppressing LPS-induced NO spike | [7][9] |
| ZST316 | Triple Negative Breast Cancer Cells | 100 | ~40% increase | - | [6] |
| Cl-NIO | A375 Melanoma Cells | Not specified | - | Concentration-dependent decrease | [4] |
Visualizing the Molecular Landscape and Experimental Design
To visually represent the biological context and experimental approach, the following diagrams were generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 3. ADMA Biomarker Test | Superpower Health Intelligence [superpower.com]
- 4. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Guide to DDAH Inhibitors: Unveiling ADMA-Independent Effects
For Researchers, Scientists, and Drug Development Professionals
The enzyme Dimethylarginine Dimethylaminohydrolase (DDAH) has emerged as a significant therapeutic target, primarily due to its role in regulating nitric oxide (NO) production through the metabolism of asymmetric dimethylarginine (ADMA). However, a growing body of evidence suggests that DDAH, particularly the DDAH1 isoform, exerts critical cellular functions independent of its ADMA-metabolizing activity. These non-canonical pathways, which include the modulation of key signaling cascades like the Ras/PI3K/Akt pathway, are gaining attention for their implications in angiogenesis, cell cycle progression, and cancer biology.
This guide provides a comparative analysis of two well-characterized DDAH inhibitors, PD 404182 and L-257 , with a focus on their ADMA-independent effects. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document aims to equip researchers with the necessary information to objectively assess and select the most appropriate inhibitor for their experimental needs.
Quantitative Comparison of DDAH Inhibitor Performance
The following table summarizes the key quantitative data for PD 404182 and L-257, highlighting both their ADMA-dependent and emerging ADMA-independent effects. While direct head-to-head quantitative data for ADMA-independent effects is still emerging, this table collates available information to facilitate a comparative assessment.
| Parameter | PD 404182 | L-257 | Reference(s) |
| ADMA-Dependent Effects | |||
| DDAH1 IC50 | 9 µM | 20 µM | [1] |
| Mechanism of Action | Competitive, potentially irreversible | Substrate-like, competitive | [1] |
| Effect on Cellular ADMA (Endothelial Cells, 20 µM) | ~70% increase | ~60% increase | [1] |
| ADMA-Independent Effects | |||
| Inhibition of in vitro Angiogenesis (Tube Formation) | Effective at 50-100 µM | Data not available in direct comparison | [2] |
| Effect on Ras/Akt Signaling Pathway | Data not available in direct comparison | Data not available in direct comparison |
DDAH1 Signaling: Beyond ADMA Metabolism
DDAH1's influence extends beyond the canonical ADMA/NO pathway. Evidence suggests a crucial role for DDAH1 in regulating the Ras/PI3K/Akt signaling cascade, a central pathway in cell survival, proliferation, and angiogenesis. Inhibition of DDAH1 can therefore have consequences that are not solely attributable to changes in ADMA levels and NO bioavailability.
DDAH1 signaling pathways and points of inhibition.
Experimental Workflow for Assessing DDAH Inhibitors
A systematic approach is crucial for the accurate assessment of DDAH inhibitors. The following workflow outlines the key steps from initial in vitro characterization to the evaluation of ADMA-independent cellular effects.
Workflow for comparing DDAH inhibitors.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed and validated experimental protocols are essential. The following sections provide methodologies for key experiments cited in this guide.
Western Blot Analysis for Phosphorylated Akt (p-Akt)
This protocol outlines the steps to quantify the phosphorylation of Akt at Serine 473 (a key indicator of Akt activation) in endothelial cells following treatment with DDAH inhibitors.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
DDAH inhibitors (PD 404182, L-257)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate endothelial cells and grow to 70-80% confluency. Treat cells with the desired concentrations of DDAH inhibitors or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
Densitometry Analysis: Quantify the band intensities for p-Akt and total Akt. The ratio of p-Akt to total Akt represents the level of Akt activation.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key process in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plates
-
Cell culture medium
-
DDAH inhibitors (PD 404182, L-257)
-
Inverted microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentrations of DDAH inhibitors or vehicle control. Seed the cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.
-
Imaging: Capture images of the tube networks using an inverted microscope.
-
Quantification: Analyze the images to quantify angiogenic parameters such as total tube length, number of junctions, and number of loops. Compare the results from inhibitor-treated wells to the vehicle control to determine the extent of angiogenesis inhibition.[3]
By employing these standardized protocols and considering the comparative data presented, researchers can more effectively investigate the nuanced, ADMA-independent roles of DDAH and its inhibitors in various physiological and pathological contexts. This will ultimately contribute to a more comprehensive understanding of DDAH biology and the development of novel therapeutic strategies.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of hDDAH-1-IN-2 sulfate
For researchers, scientists, and drug development professionals handling hDDAH-1-IN-2 sulfate (B86663), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the safe handling and disposal of this compound, based on general best practices for chemical waste management.
Immediate Safety Considerations:
Due to the absence of a publicly available Safety Data Sheet (SDS) for hDDAH-1-IN-2 sulfate, it is imperative to handle this compound with caution. Treat it as a potentially hazardous substance. The following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent and dispose of it as hazardous waste.
Disposal Protocol:
The primary and most crucial step in the disposal of this compound is to obtain the Safety Data Sheet (SDS) directly from the manufacturer or supplier. The SDS will provide specific information regarding the chemical's hazards, handling, storage, and, most importantly, its proper disposal procedures.
In the absence of a specific SDS, the following general guidelines for the disposal of chemical waste should be strictly followed:
-
Waste Characterization: Treat this compound as a hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container for the collection of this compound waste.
-
The container must be compatible with the chemical to prevent any reactions.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Segregation: Do not mix this compound waste with other incompatible chemical wastes.
-
Licensed Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations governing hazardous waste disposal.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used.
Experimental Workflow for Chemical Waste Disposal:
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
Disclaimer: The information provided here is based on general laboratory safety principles. It is not a substitute for the specific guidance that would be provided in the Safety Data Sheet for this compound. The user is solely responsible for ensuring compliance with all applicable safety and environmental regulations. Always prioritize obtaining the SDS from your supplier before handling and disposing of any chemical.
Personal protective equipment for handling hDDAH-1-IN-2 sulfate
Disclaimer: This document provides guidance on the safe handling of hDDAH-1-IN-2 sulfate (B86663), a novel research chemical for which a specific Safety Data Sheet (SDS) is not publicly available. All procedures must be conducted under the assumption that this compound is potentially hazardous. This guide is intended for use by trained research professionals and should be supplemented by a thorough, institution-specific risk assessment and consultation with your Environmental Health and Safety (EHS) department.
Pre-Handling Risk Assessment
Before any manipulation of hDDAH-1-IN-2 sulfate, a comprehensive risk assessment is mandatory. As a novel inhibitor of dimethylarginine dimethylaminohydrolase (DDAH-1), its toxicological properties are not well-characterized. The "sulfate" salt form suggests it is a crystalline solid, but this should be confirmed upon receipt.
Key Assessment Considerations:
-
Toxicity: Assume the compound is toxic. The pharmacological action of DDAH inhibitors involves modulating nitric oxide pathways, which could have systemic effects. Some DDAH inhibitors have been reported as non-cytotoxic in specific assays, but this does not preclude other potential health hazards.
-
Reactivity: The reactivity profile is unknown. As a precaution, it should be stored away from strong oxidizing agents, acids, and bases.
-
Flammability: Assume it is combustible, although likely not highly flammable.
-
Routes of Exposure: The primary risks are inhalation of dust, skin/eye contact, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling the solid powder (to prevent inhalation of fine particles) or solutions where splashing is possible. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. Double-gloving is advised when handling the pure compound. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms and fastens in the front is required. |
| Respiratory Protection | NIOSH-Approved Respirator | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate particulate filters is necessary to prevent inhalation. |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety from receipt to disposal.
-
Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, any known hazard information, and the date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container, placed within a labeled secondary containment bin to prevent spills. Segregate it from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in the laboratory area.
The following diagram illustrates the general workflow for safely handling this compound in a research setting.
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
| Emergency Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for hazardous waste disposal. |
| Major Spill | Evacuate the immediate area. Alert your supervisor and institutional EHS. Prevent entry into the area. |
The logical relationship for responding to an emergency is outlined below.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid waste (e.g., contaminated gloves, weighing boats) separate from liquid waste (e.g., unused solutions).
-
Containerization: Use chemically compatible, leak-proof containers for waste accumulation. Ensure containers are tightly sealed when not in use.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Collection: Store sealed waste containers in a designated satellite accumulation area within the laboratory. Contact your institution's EHS department for pickup and final disposal according to federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
